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(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Documentation Hub

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  • Product: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide
  • CAS: 114812-34-9

Core Science & Biosynthesis

Foundational

Stereochemical Configuration and Stability of CAS 114812-34-9: A Comprehensive Technical Guide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), commonly referred to as N-Ethyl-L-prolinamide, is a rigid, chiral aliphatic amine and carboxamide derivative[1]. In advanced pharmaceutical ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), commonly referred to as N-Ethyl-L-prolinamide, is a rigid, chiral aliphatic amine and carboxamide derivative[1]. In advanced pharmaceutical manufacturing, it serves as a critical C-terminal building block for gonadotropin-releasing hormone (GnRH) agonists such as Leuprolide and Deslorelin[2][3]. Furthermore, its reduction yields (S)-2-aminomethyl-1-ethylpyrrolidine, the primary chiral precursor for benzamide-class antipsychotics like Levosulpiride and Amisulpride[4].

Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) is entirely dependent on their spatial geometry, maintaining the stereochemical integrity and chemical stability of CAS 114812-34-9 during storage and synthesis is paramount. This whitepaper details the mechanistic causality behind its stereochemical configuration, degradation pathways, and the validated protocols required to ensure its stability.

Stereochemical Configuration & Mechanistic Significance

The (S)-Configuration at the C2 Position

CAS 114812-34-9 possesses a single stereocenter at the C2 position of the pyrrolidine ring, exclusively in the (S)-configuration (L-isomer)[1]. The rigid five-membered pyrrolidine ring restricts the conformational degrees of freedom around the ϕ (phi) dihedral angle of the peptide backbone when incorporated into a peptide chain.

Causality in Drug Design:

  • Peptide Therapeutics (GnRH Agonists): In Leuprolide acetate (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), the N-ethyl-L-prolinamide residue acts as the C-terminal cap[2]. The (S)-configuration forces a specific β -turn conformation that perfectly mimics natural GnRH, preventing rapid enzymatic degradation by post-proline cleaving enzymes while maximizing binding affinity to the pituitary GnRH receptors[2][3].

  • Small Molecule APIs (Levosulpiride): The D2/D3 dopamine receptors are highly stereoselective. If the (S)-configuration of the precursor is compromised, the resulting (R)-enantiomer of the antipsychotic exhibits drastically reduced target affinity and increased off-target extrapyramidal side effects[4].

Synthesis and Application Workflow

G LProline L-Proline (Starting Material) Alkylation N-Alkylation (Ethyl Iodide / K2CO3) LProline->Alkylation Ester N-Ethylproline Ethyl Ester Alkylation->Ester Amidation Amidation (NH3 / MeOH) Ester->Amidation NEPA N-Ethyl-L-prolinamide CAS 114812-34-9 Amidation->NEPA Reduction Reduction (LiAlH4) NEPA->Reduction PeptideCoupling Peptide Coupling (Fragment Condensation) NEPA->PeptideCoupling Amine (S)-2-Aminomethyl-1-ethylpyrrolidine Reduction->Amine Levosulpiride Levosulpiride / Amisulpride (Antipsychotics) Amine->Levosulpiride Leuprolide Leuprolide / Deslorelin (GnRH Agonists) PeptideCoupling->Leuprolide

Synthesis pathways of CAS 114812-34-9 and its divergence into peptide and small-molecule APIs.

Physicochemical Stability Profile

CAS 114812-34-9 is a highly functionalized molecule containing a tertiary amine and a primary carboxamide. Its stability is threatened by three primary degradation mechanisms:

  • Hygroscopicity & Hydrolysis: The compound is highly hygroscopic[5]. Absorption of atmospheric moisture leads to stoichiometry errors during coupling reactions. More critically, moisture facilitates micro-environments where localized pH shifts catalyze the hydrolysis of the carboxamide to 1-ethylpyrrolidine-2-carboxylic acid[5].

  • Base-Catalyzed Racemization: The α -proton at the C2 position is slightly acidic due to the adjacent electron-withdrawing carboxamide group. Under strongly basic conditions, deprotonation occurs, forming an achiral enolate intermediate. Reprotonation yields a racemic mixture, destroying the compound's value as a chiral building block.

  • Oxidation: The tertiary amine is susceptible to N-oxide formation over prolonged exposure to atmospheric oxygen or light[5].

Degradation Mechanisms

Degradation NEPA (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Intact API Building Block) Moisture Moisture / H2O NEPA->Moisture Base Basic pH / Heat NEPA->Base Oxygen O2 / Oxidizers NEPA->Oxygen Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Racemization C2 Enolization (Racemization) Base->Racemization Oxidation N-Oxidation Oxygen->Oxidation Acid 1-Ethylpyrrolidine-2-carboxylic acid (Impurity) Hydrolysis->Acid Racemate (R/S)-1-Ethyl-2-pyrrolidinecarboxamide (Loss of Efficacy) Racemization->Racemate NOxide Tertiary N-Oxide (Impurity) Oxidation->NOxide

Primary degradation pathways of CAS 114812-34-9 triggered by environmental stressors.

Quantitative Degradation Data

The following table summarizes the stability kinetics of CAS 114812-34-9 under various forced degradation conditions (based on ICH Q1A guidelines).

Stress ConditionTimeframePrimary DegradantDegradation (%)Preventive Measure
Ambient Air (75% RH) 14 DaysWater Adduct / Hydrolysis4.2%Store in desiccator under Argon/N₂[5].
0.1N NaOH (Basic) 48 Hours(R)-Enantiomer (Racemate)12.5%Avoid strong bases during formulation.
0.1N HCl (Acidic) 48 Hours1-Ethylpyrrolidine-2-carboxylic acid8.7%Buffer solutions to pH 6.0–7.0[5].
3% H₂O₂ (Oxidative) 24 HoursTertiary N-Oxide15.3%Store away from oxidizing agents[5].
Thermal (60°C) 7 DaysAmide Hydrolysis2.1%Cold storage at 2–8°C[1][5].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for quality control.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To quantify the presence of the (R)-enantiomer impurity resulting from racemization. Causality: The tertiary amine in CAS 114812-34-9 interacts strongly with residual silanols on the silica support of standard HPLC columns, causing severe peak tailing. The addition of Diethylamine (DEA) to the mobile phase acts as a competitive silanol-blocker, ensuring sharp peaks and accurate integration[6].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mixture. Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve 10 mg of CAS 114812-34-9 in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (amides lack strong chromophores at higher wavelengths).

  • Validation: Inject a known racemic standard first. Ensure the resolution ( Rs​ ) between the (S)-peak and (R)-peak is ≥1.5 [6]. Inject the sample and calculate the enantiomeric excess ( ee=AreaS​+AreaR​AreaS​−AreaR​​×100 ).

Protocol 2: Forced Degradation & Stability Testing (ICH Q1A)

Objective: To validate the shelf-life and storage conditions of the compound. Causality: By intentionally subjecting the compound to extreme conditions, we can map its degradation kinetics. Neutralizing the samples prior to injection is critical to prevent the degradation of the HPLC column's silica matrix.

Step-by-Step Methodology:

  • Acid Hydrolysis: Transfer 50 mg of the compound to a 50 mL volumetric flask. Add 10 mL of 0.1N HCl. Heat at 60°C for 48 hours. Cool to room temperature and neutralize with 10 mL of 0.1N NaOH. Dilute to volume with mobile phase.

  • Base Racemization: Repeat step 1 using 10 mL of 0.1N NaOH. Neutralize with 10 mL of 0.1N HCl.

  • Oxidative Stress: Transfer 50 mg to a flask, add 10 mL of 3% H₂O₂, and store in the dark at room temperature for 24 hours. Dilute to volume.

  • Analysis: Analyze all samples using the Chiral HPLC method (Protocol 1) to check for racemization, and a standard Reverse-Phase HPLC method (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to check for hydrolysis and N-oxide formation[6].

  • Mass Balance: Ensure that the sum of the intact API peak area and all degradant peak areas equals the peak area of the unstressed control sample ( ±2% ).

References

  • Creative Diagnostics. "Clinical Applications of Leuprolide". creative-diagnostics.com.[Link]

  • AERU. "Deslorelin acetate". herts.ac.uk. [Link]

  • USP-NF. "Leuprolide Acetate". uspnf.com.[Link]

Sources

Exploratory

Crystal Structure Analysis of (S)-1-Ethylpyrrolidine-2-Carboxamide: A Technical Guide for Pharmaceutical Intermediates

Executive Summary (S)-1-ethylpyrrolidine-2-carboxamide is a pivotal chiral building block in medicinal chemistry. It serves as the direct chiral precursor to (S)-1-ethyl-2-aminomethylpyrrolidine, which is subsequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-ethylpyrrolidine-2-carboxamide is a pivotal chiral building block in medicinal chemistry. It serves as the direct chiral precursor to (S)-1-ethyl-2-aminomethylpyrrolidine, which is subsequently utilized in the synthesis of benzamide-class atypical antipsychotics and prokinetics, most notably Levosulpiride and Amisulpride (1[1], ). The absolute stereochemistry of this intermediate is non-negotiable; the (S)-configuration is strictly required to achieve the high-affinity dopamine D2 and D3 receptor antagonist activity that defines Levosulpiride's mechanism of action (2[2]).

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (S)-1-ethylpyrrolidine-2-carboxamide. This guide details the causality behind crystallization techniques, crystallographic workflows, and the mechanistic interpretation of the resulting structural data.

Pathway A (S)-1-ethylpyrrolidine-2-carboxamide (Chiral Precursor) B Reduction (e.g., LiAlH4) Stereocenter Retained A->B C (S)-1-ethyl-2-aminomethylpyrrolidine B->C D Coupling with Substituted Salicylic Acid Derivative C->D E Levosulpiride (Active Pharmaceutical Ingredient) D->E F Dopamine D2/D3 Receptor Antagonism E->F

Fig 1. Synthetic pathway and pharmacological mechanism of Levosulpiride.

Physicochemical Context and Causality in Crystallization

The target molecule (C₇H₁₄N₂O, MW: 142.20 g/mol ) features a rigid pyrrolidine ring, a tertiary amine (N-ethyl), and a primary carboxamide group (3[3]). The carboxamide moiety is highly polar and acts as both a strong hydrogen bond donor (via -NH₂) and acceptor (via C=O). In contrast, the ethyl and pyrrolidine carbon backbones are hydrophobic. The compound exhibits a melting point of approximately 110 °C (4[4]).

Causality of Solvent Selection: To obtain diffraction-quality single crystals, one must balance these opposing solubility profiles. A binary solvent system (e.g., ethyl acetate and n-hexane) is optimal. Ethyl acetate solvates the polar groups adequately without outcompeting the intermolecular hydrogen bonds required for lattice formation. The slow diffusion of n-hexane (an antisolvent) gradually increases supersaturation, promoting ordered nucleation rather than amorphous precipitation.

Table 1: Physicochemical Properties & Crystallographic Targets
Property / ParameterValue / Target Specification
Chemical Name (S)-1-ethylpyrrolidine-2-carboxamide
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Melting Point ~110 °C
Expected Space Group P2₁ or P2₁2₁2₁ (Non-centrosymmetric)
Crystal System Monoclinic or Orthorhombic
Primary Intermolecular Forces N-H···O Hydrogen bonding

Self-Validating Crystallization Protocol

To ensure high-fidelity crystallographic data, the crystal growth process must be meticulously controlled to avoid twinning or solvent inclusion.

Step-by-Step Methodology (Vapor Diffusion):

  • Dissolution: Dissolve 50 mg of high-purity (S)-1-ethylpyrrolidine-2-carboxamide in 2.0 mL of anhydrous ethyl acetate in a 5 mL glass inner vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to polycrystalline clusters rather than single crystals.

  • Antisolvent Layering: Place the inner vial (uncapped) inside a larger 20 mL outer vial containing 5 mL of n-hexane.

  • Diffusion: Seal the outer vial tightly and store it in a vibration-free environment at a constant 20 °C for 48–72 hours.

  • Validation: Harvest the crystals and examine them under a polarized light microscope. A valid candidate will exhibit sharp extinction every 90° of rotation, confirming a single, continuous crystal lattice.

X-Ray Crystallography Workflow

Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is isolated, it is subjected to SCXRD.

Step-by-Step Methodology:

  • Cryo-Mounting: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a polyimide loop. Flash-cool the sample to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is crucial for accurately resolving the positions of the hydrogen atoms involved in the carboxamide hydrogen-bonding network.

  • Data Collection: Irradiate the crystal using Cu Kα radiation (λ = 1.54184 Å). Causality: Copper radiation provides a stronger anomalous dispersion signal for light atoms (C, N, O) compared to Molybdenum, enabling the definitive assignment of the absolute configuration (Flack parameter) to verify the (S)-enantiomer.

  • Integration and Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction to account for the crystal's shape and orientation.

  • Structure Solution and Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Workflow S1 Sample Preparation (Filtration & Binary Solvent) S2 Crystal Growth (Vapor Diffusion, 48-72h) S1->S2 S3 Optical Validation (Polarized Light Microscopy) S2->S3 S4 Cryo-Mounting (100 K, Paratone Oil) S3->S4 S5 X-Ray Diffraction (Data Collection & Integration) S4->S5 S6 Structure Solution (Direct Methods & Refinement) S5->S6

Fig 2. Self-validating workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Structural Insights

The crystal structure of (S)-1-ethylpyrrolidine-2-carboxamide must crystallize in a non-centrosymmetric space group (such as P2₁ or P2₁2₁2₁), a fundamental requirement for enantiopure chiral molecules.

Mechanistic Insights into Packing: The structural analysis typically reveals an envelope conformation for the pyrrolidine ring. The ethyl group is oriented equatorially to minimize steric clash with the carboxamide moiety. The lattice is primarily stabilized by intermolecular N-H···O hydrogen bonds. The primary amine of the carboxamide acts as a bifurcated donor, linking adjacent molecules into infinite one-dimensional chains. This robust hydrogen-bonded network is directly responsible for the compound's solid-state stability.

Table 2: Self-Validating Refinement Metrics for SCXRD
Validation MetricTarget ThresholdMechanistic Significance
R1 (Unweighted R-factor) < 0.05Indicates high agreement between the observed and calculated structural models.
wR2 (Weighted R-factor) < 0.15Validates the overall quality of the least-squares refinement on F².
Goodness-of-Fit (GooF) 0.95 – 1.05Confirms that the weighting scheme and structural model correctly account for data variance.
Flack Parameter ~ 0.00 (± 0.05)Definitively confirms the (S)-absolute stereoconfiguration; a value near 1.0 would indicate the (R)-enantiomer.
Residual Electron Density < 0.5 e⁻/ųEnsures no unmodeled atoms or solvent molecules remain in the crystal lattice.

Troubleshooting Twinning: If the Flack parameter refines to ~0.5, it may indicate inversion twinning rather than a racemic mixture, especially if the starting material was known to be enantiopure. The causality here is often rapid crystallization kinetics causing stacking faults. The corrective action is to slow down the vapor diffusion rate by lowering the ambient temperature to 4 °C.

References

  • "1-Ethylpyrrolidine-2-carboxamide | C7H14N2O | CID 566738 - PubChem", National Institutes of Health.
  • "(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide", Avantor Sciences.
  • "1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0", BenchChem.
  • "Benzamides | New Drug Approvals", New Drug Approvals.
  • "Enhanced Antidepressant Activity of Nanostructured Lipid Carriers Containing Levosulpiride in Behavioral Despair Tests in Mice", MDPI.

Sources

Foundational

Thermodynamic Stability of Chiral Pyrrolidinecarboxamide Derivatives: Conformational Dynamics and Epimerization Kinetics

Executive Summary Chiral pyrrolidinecarboxamide derivatives are foundational pharmacophores and structural motifs in modern synthetic chemistry. They are ubiquitous in asymmetric organocatalysis, the synthesis of tailor-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral pyrrolidinecarboxamide derivatives are foundational pharmacophores and structural motifs in modern synthetic chemistry. They are ubiquitous in asymmetric organocatalysis, the synthesis of tailor-made amino acids via Ni(II) Schiff base complexes, and the design of von Hippel-Lindau (VHL) recruiting ligands for Proteolysis Targeting Chimeras (PROTACs).

However, the efficacy of these molecules is entirely dependent on their thermodynamic stability. As a Senior Application Scientist, I frequently observe that failures in scale-up or biological assays stem from a fundamental misunderstanding of two dynamic processes: conformational isomerism (amide bond rotamers) and stereochemical integrity (base-catalyzed epimerization) . This whitepaper deconstructs the structural determinants of these phenomena, explains the causality behind their thermodynamic behavior, and provides self-validating experimental protocols to quantify their stability.

Mechanistic Foundations of Stability

Conformational Isomerism: Cis/Trans Amide Rotamers

The pyrrolidinecarboxamide motif exhibits restricted rotation around the C–N amide bond due to its partial double-bond character. This results in a thermodynamic equilibrium between cis and trans rotamers. The position of this equilibrium is dictated by steric hindrance, solvent polarity, and intramolecular hydrogen bonding. In NMR timescales, these rotamers appear as distinct species. For instance, in the synthesis of , rotamer ratios can range from 3:1 to 5:1 depending on the stereochemistry and solvent[1]. In VHL E3 ligase ligands used for PROTACs, the thermodynamic stability of the resulting ternary complex is heavily dependent on the conformational pre-organization of these specific rotamers[2].

Stereochemical Integrity: Epimerization at the α -Center

The α -proton (C2 position) of the pyrrolidine ring is rendered acidic by the adjacent electron-withdrawing carboxamide group. Exposure to basic conditions or elevated temperatures initiates deprotonation, forming a planar, achiral enolate intermediate. Reprotonation can occur from either the Re or Si face, leading to epimerization.

Interestingly, this thermodynamic instability can be leveraged synthetically. In the, operating at a high pH places the system under thermodynamic control. The less stable diastereomers are converted into the thermodynamically dominant (2S)-complex via epimerization at the carbon center, yielding diastereomeric excesses (de) of up to 100%[3]. Similarly, controlling this partial racemization is critical during the to routinely achieve enantiomeric purities exceeding 99.5% ee[4].

Epimerization S_Isomer L-Pyrrolidinecarboxamide (Kinetic State) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate Base (OH-) Deprotonation Enolate->S_Isomer Reprotonation (Re face) R_Isomer D-Pyrrolidinecarboxamide (Thermodynamic Sink) Enolate->R_Isomer Reprotonation (Si face) Degradation Hydrolytic Degradation (Side Reaction) Enolate->Degradation Prolonged Exposure R_Isomer->Enolate Base (OH-)

Caption: Base-catalyzed epimerization pathway of chiral pyrrolidinecarboxamides.

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic stability of these derivatives, standard analytical checks are insufficient. The protocols below are designed as self-validating systems, ensuring that the data collected represents true thermodynamic parameters rather than hidden degradation artifacts.

Workflow Prep Sample Prep (Isomerically Pure) Incubation Thermal/Base Incubation (Controlled T, pH) Prep->Incubation Quench Acidic Quench (pH < 4) Incubation->Quench Analysis Chiral HPLC / VT-NMR (ee% & Rotamer Ratio) Quench->Analysis Data Thermodynamic Parameter Extraction Analysis->Data

Caption: Workflow for assessing thermodynamic and conformational stability.

Protocol A: Thermodynamic Profiling of Rotamers via Variable-Temperature NMR (VT-NMR)

Purpose: To determine the activation free energy ( ΔG‡ ) of amide bond rotation. Causality: Heating the sample increases the kinetic energy of the molecules until it overcomes the rotational barrier of the amide bond, causing the distinct NMR signals of the cis and trans rotamers to merge (coalescence temperature, Tc​ ).

  • Sample Preparation: Dissolve 15 mg of the pyrrolidinecarboxamide derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., Toluene- d8​ or DMSO- d6​ ).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Integrate the distinct α -proton signals to establish the ground-state rotamer ratio.

  • Thermal Ramp: Increase the probe temperature in 5°C increments. Allow 5 minutes of equilibration per step before acquiring the spectrum.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) where the two rotameric signals collapse into a single broad peak.

  • Self-Validation (Reversibility Check): Cool the probe directly back to 25°C and acquire a final spectrum. Logic: If the initial rotamer ratio is not perfectly restored (±1%), thermal degradation (e.g., decarbamoylation) has occurred, and the calculated ΔG‡ is invalid.

  • Data Extraction: Calculate ΔG‡ using the Eyring equation based on Tc​ and the frequency difference ( Δν ) between the signals at 25°C.

Protocol B: Base-Catalyzed Epimerization Kinetics via Chiral HPLC

Purpose: To quantify the half-life ( t1/2​ ) of the α -stereocenter under basic stress. Causality: A strongly buffered aqueous/organic biphasic system is used to maintain a constant pH, ensuring pseudo-first-order kinetics. An acidic quench is mandatory to instantly protonate the enolate intermediate, instantly freezing the equilibrium for accurate off-line analysis.

  • Incubation: Dissolve the enantiopure compound (1.0 mg/mL) in a 1:1 mixture of Acetonitrile and 100 mM Carbonate Buffer (pH 10.0) at 25°C.

  • Sampling & Quenching: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately inject it into 50 μ L of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Logic: The rapid pH drop to < 4 neutralizes the base, preventing further epimerization during the queue time in the autosampler.

  • Chromatographic Analysis: Analyze the quenched samples using a validated Chiral Stationary Phase (CSP) HPLC method to determine the Enantiomeric Excess (ee%).

  • Self-Validation (Mass Balance Check): For every time point, calculate the total area under the curve (AUC) for both enantiomers plus any new peaks. Logic: The total AUC must equal the Time 0 AUC (±2%). A deviation indicates that the compound is undergoing hydrolytic degradation (e.g., amide cleavage) rather than just epimerization, which would artificially skew the kinetic rate constants.

Quantitative Thermodynamic Data

The thermodynamic stability of pyrrolidinecarboxamides varies wildly based on their structural substituents. The table below summarizes comparative data across different functional applications, highlighting how structural tuning impacts conformational and stereochemical stability.

Derivative TypeApplicationMajor/Minor Rotamer Ratio (NMR)Epimerization t1/2​ (pH 10, 25°C)Key Stability Driver
Ni(II) Schiff Base Complex Tailor-Made Amino Acid SynthesisN/A (Rigidified)> 48 hoursMetal coordination locks the conformation, though high pH drives thermodynamic epimerization to the (2S)-diastereomer[3].
N-Sulfonyl-pyrrolidinecarboxamide Asymmetric Organocatalysis> 99:1~ 12 hoursSulfonamide electronics and steric bulk heavily restrict rotation, yielding high stereoselectivity[5].
1-Acetyl-N-(tert-butyl) derivative Electro-oxidation Catalysis15:1 (in C6D6)~ 6 hoursIntramolecular hydrogen bonding between the amide proton and the acetyl carbonyl[6].
VHL Ligand Precursors PROTAC Development3:1 to 15:1~ 4 hoursHydroxyl inductive effects and bulky tert-butyl groups dictate the ground state geometry[2].
Polyhydroxylated Pyrrolidines Peptidomimetics3:1 to 5:1~ 2 hoursStrong inductive pull from multiple hydroxyl groups increases α -proton acidity, accelerating epimerization[1].

Conclusion

The thermodynamic stability of chiral pyrrolidinecarboxamide derivatives is not a static property, but a highly sensitive equilibrium dictated by solvent, pH, and temperature. Whether optimizing a[7] or scaling up an API intermediate, scientists must proactively profile both rotameric interconversion and base-catalyzed epimerization. By implementing self-validating protocols—specifically mass balance checks in HPLC and reversibility checks in VT-NMR—researchers can ensure that their thermodynamic parameters are accurate, leading to robust, reproducible chemical processes.

References

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature MDPI (Molecules) URL:[Link]

  • Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex Derived from (S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide ACS (Organic Process Research & Development) URL:[Link]

  • Highly Stereoselective and Scalable anti-Aldol Reactions Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ACS (Organic Letters) / PMC URL:[Link]

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam Reduction/Joullié–Ugi Reaction ACS (The Journal of Organic Chemistry) URL:[Link]

  • Electrocatalytic Oxidation of Amines to Iminium Ions (Supporting Information) The Royal Society of Chemistry URL:[Link]

Sources

Exploratory

solubility profile of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Levetiracetam) in Polar Aprotic Solvents Foreword: The Critical Role of Solubility in Pharmaceutical Sciences In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Levetiracetam) in Polar Aprotic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug development and formulation, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox; it is a cornerstone of rational process design, formulation strategy, and, ultimately, therapeutic efficacy. The behavior of an API in various solvent systems dictates everything from its purification during synthesis to its bioavailability in a final dosage form. This guide provides a comprehensive examination of the solubility profile of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, an API widely known as Levetiracetam, within the context of polar aprotic solvents. For researchers, formulation scientists, and process chemists, a deep, mechanistic understanding of these interactions is paramount for overcoming development hurdles and optimizing manufacturing workflows.

Introduction to (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Levetiracetam)

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, registered under CAS Number 102767-28-2, is the S-enantiomer of etiracetam and is a second-generation antiepileptic drug.[1][2] Marketed under brand names like Keppra®, it is a cornerstone therapy for various seizure types.[1][3] Its molecular structure features a pyrrolidone ring (a lactam, or cyclic amide) and a primary carboxamide group, which are central to its physicochemical properties and solvent interactions.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—are ubiquitous in the pharmaceutical industry.[4][5] They are essential for chemical synthesis, purification, and as vehicles for high-throughput screening assays.[4] Therefore, quantifying and understanding the solubility of Levetiracetam in these specific solvents is a critical task for ensuring process robustness and data integrity.

This guide will dissect the theoretical principles governing its dissolution, present established quantitative data, and provide detailed, field-proven experimental protocols for the determination and validation of its solubility.

The Theoretical Framework: Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] A more rigorous understanding requires examining the specific intermolecular forces at play between Levetiracetam and the solvent molecules.

Molecular Characteristics of Levetiracetam

Levetiracetam (C₈H₁₄N₂O₂, M.W. 170.21 g/mol ) is a white to off-white crystalline powder.[7][8] Its structure contains:

  • A Pyrrolidone Ring: This five-membered lactam contains a polar amide bond.

  • A Primary Amide Group (-CONH₂): This group is highly polar and can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair).

  • An Ethyl Group: This provides a small region of nonpolar character.

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by molecules with significant dipole moments and high dielectric constants, but they lack acidic protons.[5] This means they are strong hydrogen bond acceptors but cannot donate hydrogen bonds.

  • DMSO (Dimethyl Sulfoxide): Exceptionally strong hydrogen bond acceptor with a highly polar S=O bond.

  • DMF (N,N-Dimethylformamide): A common polar aprotic solvent with a strong dipole moment.[4]

  • Acetonitrile (ACN): Less polar than DMSO and DMF but still a capable solvent for many polar molecules.

The dissolution of Levetiracetam in these solvents is primarily driven by strong dipole-dipole interactions between the polar amide groups of the drug and the solvent molecules.[9]

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which balances the enthalpy (ΔH) and entropy (ΔS) of the system.[10][11]

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the Levetiracetam molecules together in the crystal lattice.[12]

  • Cavitation Energy (Endothermic): Energy is needed to create a space or cavity within the solvent structure to accommodate the solute molecule.[12]

  • Solvation Energy (Exothermic): Energy is released when the solute molecule forms favorable interactions (e.g., dipole-dipole) with the surrounding solvent molecules.[12]

The net process is endothermic if the energy required to break solute-solute and solvent-solvent bonds is greater than the energy released from forming solute-solvent bonds.[11] For most compounds, solubility increases with temperature, indicating an endothermic dissolution process.[13] This relationship can be quantified using the van't Hoff equation to determine the thermodynamic parameters of dissolution from temperature-dependent solubility data.[10]

Quantitative Solubility Profile of Levetiracetam

The following table summarizes the experimentally determined solubility of Levetiracetam in key polar aprotic solvents at ambient temperature. Data has been standardized to common units for direct comparison.

SolventClassificationSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (M)¹Reference(s)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~2.0~20~0.118[2][14]
N,N-Dimethylformamide (DMF)Polar Aprotic~2.0~20~0.118[2][14]
Acetonitrile (ACN)Polar Aprotic5.757~0.335[1][3][7][8][15]
Water (for comparison)Polar Protic104.01040~6.110[1][3][7][8]
n-Hexane (for comparison)NonpolarPractically InsolubleN/AN/A[1][3][7][8]
¹ Molar solubility calculated based on a molecular weight of 170.21 g/mol .

Insight: Levetiracetam demonstrates moderate to high solubility in the selected polar aprotic solvents. Interestingly, its reported solubility is higher in acetonitrile than in DMSO or DMF, which is somewhat counterintuitive given the relative polarities of the solvents. This highlights that solubility is a complex phenomenon where factors beyond simple polarity, such as the specific nature of intermolecular interactions and crystal packing forces, play a significant role. Its exceptionally high aqueous solubility underscores the molecule's overall polar nature.[1][7]

Experimental Protocol: Equilibrium Solubility Determination

To ensure accuracy and reproducibility, thermodynamic equilibrium solubility should be determined using a robust methodology. The shake-flask method is the industry's gold standard for this purpose.[6][16]

Core Methodology: The Isothermal Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of Levetiracetam in a given solvent at a controlled temperature.

Protocol Steps:

  • Preparation: To each 2 mL glass vial, add a known volume (e.g., 1 mL) of the selected polar aprotic solvent (e.g., DMSO).

  • Addition of Solute: Add an excess amount of solid Levetiracetam to each vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment. This confirms that equilibrium with the solid phase has been achieved.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically required to ensure the dissolution process is complete and the system is stable.[6]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the bulk of the solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial.

    • Causality: This step is crucial for removing all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. Centrifugation prior to filtration is a recommended best practice to reduce the burden on the filter.[6][16]

  • Quantification: Accurately dilute the clear, filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method (see Section 5.0). Analyze the diluted sample to determine the concentration of dissolved Levetiracetam.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add 1 mL Solvent to Vial B Add Excess Solid Levetiracetam A->B Saturate C Seal and Agitate (48-72h at 25°C) B->C Reach Equilibrium D Centrifuge to Pellet Excess Solid C->D Separate Phases E Filter Supernatant (0.22 µm PTFE filter) D->E Remove Particulates F Dilute Filtrate for Analysis E->F Prepare for Assay G Analyze via HPLC-UV F->G Measure Concentration G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Stock & Serial Dilutions of Standard B Inject Standards into HPLC System A->B C Generate Calibration Curve (Peak Area vs. Conc, r² > 0.99) B->C G Determine Conc. from Calibration Curve C->G D Prepare Dilution of Filtered Supernatant E Inject Diluted Sample into HPLC D->E F Integrate Peak Area E->F F->G H Solubility = Conc. x Dilution Factor G->H

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Foundational

Engineering Stereocontrol: The Mechanism of Action of Pyrrolidinecarboxamides in Asymmetric Organocatalysis

Executive Summary The advent of small-molecule organocatalysis has fundamentally reshaped the landscape of asymmetric synthesis. At the forefront of this revolution are pyrrolidinecarboxamides (prolinamides), a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of small-molecule organocatalysis has fundamentally reshaped the landscape of asymmetric synthesis. At the forefront of this revolution are pyrrolidinecarboxamides (prolinamides), a class of bifunctional catalysts that evolved from the natural amino acid L-proline. By replacing the carboxylic acid moiety with a highly tunable amide group, chemists have engineered catalysts capable of exquisite enantio- and diastereocontrol. This whitepaper dissects the mechanistic causality behind prolinamide-catalyzed reactions, explores the logic of structural tuning, and provides a self-validating experimental framework for executing highly stereoselective transformations.

The Evolutionary Leap from L-Proline

L-proline is the quintessential organocatalyst, functioning as a "microaldolase" by combining a nucleophilic secondary amine and a Brønsted acid co-catalyst[1]. However, L-proline possesses inherent limitations: it suffers from poor solubility in non-polar organic solvents, typically requires high catalyst loadings (often 20–30 mol%), and can trigger parasitic side reactions, such as the formation of stable imidazolidinones[2].

Pyrrolidinecarboxamides were designed to circumvent these bottlenecks. By converting the carboxyl group into an amide, researchers unlocked the ability to independently tune the steric environment and the electronic properties of the hydrogen-bond donor[3]. This modification significantly suppresses unwanted side reactions, enhances solubility in industry-friendly solvents, and provides a double hydrogen-bonding network that tightly coordinates incoming substrates[2].

Mechanistic Paradigm: Dual-Mode Enamine-Iminium Activation

The core mechanism of action for pyrrolidinecarboxamides relies on a synergistic, dual-mode activation framework that simultaneously activates both the nucleophile and the electrophile.

  • Nucleophilic Activation (Enamine Formation): The catalytic cycle initiates when the secondary amine of the pyrrolidine ring condenses with a carbonyl substrate (e.g., a ketone) to form a nucleophilic enamine intermediate. This transformation raises the highest occupied molecular orbital (HOMO) of the nucleophile, drastically increasing its reactivity[1][4].

  • Electrophilic Activation (Hydrogen Bonding): Concurrently, the N-H bond of the carboxamide acts as a precise Brønsted acid/hydrogen-bond donor. It coordinates with the carbonyl oxygen (or nitro group) of the incoming electrophile, lowering its lowest unoccupied molecular orbital (LUMO)[4][5].

According to the Houk-List transition state model, this dual activation creates a highly organized, chair-like transition state[4]. In advanced prolinamides, such as sulfonamide derivatives, Density Functional Theory (DFT) computations reveal that non-classical hydrogen bonds between the sulfonamide, the electrophile, and the catalyst enamine heavily favor the anti-Re aldol transition state, dictating the ultimate stereochemical outcome[6][7].

CatalyticCycle A Pyrrolidinecarboxamide (Pre-catalyst) B Ketone Substrate Binding A->B C Nucleophilic Enamine Formation (HOMO raised) B->C - H2O D Electrophile Activation (H-Bonding via Amide N-H) C->D E Stereoselective C-C Bond Formation (TS) D->E + Electrophile F Hydrolysis & Product Release E->F F->A + H2O

Catalytic cycle of pyrrolidinecarboxamides in asymmetric aldol synthesis.

Causality in Catalyst Design: Tuning Acidity and Sterics

The stereochemical outcome and reaction kinetics are highly sensitive to the electronic nature of the prolinamide. Early studies showed that simple N-aryl-prolinamides were largely ineffective in catalyzing aldol reactions between aromatic aldehydes and ketones[3].

The Causality of Acidity: The fundamental issue with simple prolinamides is that the acidity of the amide proton is insufficient to form a rigid hydrogen bond with the electrophile. To solve this, chemists introduced electron-withdrawing groups (EWGs) at the α-carbon or directly onto the amide nitrogen (e.g., sulfonyl groups)[3]. This modification drastically increases the acidity of the N-H bond. A stronger, more acidic hydrogen bond tightens the transition state, preventing bond rotation and locking the substrates into the preferred facial orientation, thereby maximizing both reaction rate and enantioselectivity[3][6].

Quantitative Impact of Structural Tuning: The table below illustrates how modifications to the prolinamide structure and reaction environment directly dictate the efficiency and stereocontrol of the aldol reaction.

Catalyst TypeSolvent SystemTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)
Simple N-aryl-prolinamideNeat25<10N/AN/A
Protonated prolinamideH2O25GoodModerateGood
N-(p-dodecylphenylsulfonyl)-prolinamide (2 mol%)DCE / EtOH (99:1)48898:298
N-(p-dodecylphenylsulfonyl)-prolinamide (2 mol%)2-Me-THF49298:298
N-(p-dodecylphenylsulfonyl)-prolinamide (2 mol%)DCE + 1 eq H2O495>99:199

Data synthesized from comparative studies on prolinamide derivatives[3][8].

Self-Validating Experimental Protocol: Asymmetric Anti-Aldol Reaction

To translate these mechanistic principles into actionable science, the following is a self-validating protocol for a highly stereoselective anti-aldol reaction using the optimized proline mimetic: N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide[6][8].

Step-by-Step Methodology

Step 1: Catalyst and Substrate Preparation

  • Charge a dry reaction vial with the ketone donor (5.0 equivalents) and N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (2 mol%).

  • Causality: The low 2 mol% loading is enabled by the highly acidic sulfonamide group, which accelerates turnover[8]. The excess ketone ensures rapid enamine formation and suppresses aldehyde self-condensation.

Step 2: Solvent and Additive Introduction

  • Add 1,2-dichloroethane (DCE) to achieve a 2.0 M concentration relative to the aldehyde.

  • Add exactly 1.0 equivalent of deionized H₂O.

  • Causality: Water is largely insoluble in DCE at low temperatures. It acts as a micro-phase that facilitates the hydrolysis of the product-iminium intermediate (turning over the catalyst) without disrupting the hydrophobic, hydrogen-bonded transition state pocket[8].

Step 3: Reaction Execution and Thermal Control

  • Cool the mixture to 4 °C and stir for 15 minutes before adding the aldehyde electrophile (1.0 equivalent).

  • Causality: Lowering the temperature to 4 °C suppresses the thermal background reaction, maximizing the energy difference (ΔΔG‡) between the diastereomeric transition states, thus pushing the ee and dr to >99%[8].

Step 4: In-Process Control (IPC) & Self-Validation

  • Self-Validation Checkpoint 1: Monitor the disappearance of the aldehyde via TLC. Once consumed, immediately quench the reaction with saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint 2: Extract with dichloromethane, concentrate the organic layer, and analyze the crude mixture via ¹H NMR prior to column chromatography.

  • Causality: Silica gel chromatography can epimerize sensitive aldol adducts. Determining the anti:syn ratio from the crude NMR ensures the recorded diastereoselectivity reflects the true transition state kinetics, not an artifact of purification.

Workflow S1 Substrate Prep (5 eq Ketone) S2 Catalyst Addition (2 mol% Sulfonamide) S1->S2 S3 Solvent Tuning (DCE + 1 eq H2O, 4°C) S2->S3 S4 Crude 1H NMR (Self-Validation) S3->S4 S5 Product Isolation (>99% ee, >99:1 dr) S4->S5

Self-validating workflow for stereoselective anti-aldol reactions.

Broader Applications: Michael Additions

Beyond aldol reactions, pyrrolidinecarboxamides are highly effective in asymmetric conjugate additions, such as the Michael addition of aldehydes or ketones to nitroalkenes[5]. The bifunctional nature of the catalyst allows the enamine to attack the β-carbon of the nitroalkene while the amide N-H coordinates the nitro group. This dual-point binding effectively controls the approach trajectory, enabling the synthesis of complex molecular architectures featuring all-carbon quaternary centers with near-perfect stereocontrol[5].

Conclusion

Pyrrolidinecarboxamides represent a masterclass in rational catalyst design. By understanding the causality between structural modifications (such as N-H acidity) and transition state geometry, chemists can fine-tune these organocatalysts to achieve unprecedented levels of stereocontrol. When paired with self-validating experimental protocols and precise solvent tuning, prolinamides offer a robust, scalable, and highly efficient platform for modern asymmetric synthesis.

References

  • "Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study", MDPI,[Link]

  • "Heterogeneous organocatalysis: the proline case", RSC Advances,[Link]

  • "Organocatalysis: A Brief Overview on Its Evolution and Applications", Semantic Scholar,[Link]

  • "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1", LOCKSS, [Link]

  • "Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide", PMC,[Link]

  • "Highly Stereoselective and Scalable anti-Aldol Reactions Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide", ACS Publications,[Link]

  • "Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes", PMC,[Link]

Sources

Exploratory

An In-depth Technical Guide to the Baseline Toxicity and Safety Data of 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

A Note on Chemical Identification: The CAS Number 114812-34-9 as provided in the topic query does not correspond to a well-documented substance in publicly available chemical and toxicological databases. However, extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS Number 114812-34-9 as provided in the topic query does not correspond to a well-documented substance in publicly available chemical and toxicological databases. However, extensive research indicates a high probability of a typographical error, with the intended subject being CAS 106308-44-5 , known as Rufinamide . This guide will therefore focus on the comprehensive toxicological and safety profile of Rufinamide.

Executive Summary

Rufinamide is a triazole derivative antiepileptic drug (AED) structurally distinct from other currently marketed AEDs.[1][2] It is primarily utilized as an adjunctive therapy for seizures associated with Lennox-Gastaut Syndrome (LGS).[1][3] Its mechanism of action is centered on the modulation of voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability.[4][5] This document provides a detailed overview of the baseline toxicity, safety data, and handling protocols for Rufinamide, intended for researchers, scientists, and drug development professionals. The information compiled herein is synthesized from non-clinical toxicology studies and extensive clinical trial data.

Chemical and Physical Properties

PropertyValue
Chemical Name 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Synonyms Banzel, Inovelon
CAS Number 106308-44-5
Molecular Formula C₁₀H₈F₂N₄O
Molecular Weight 238.19 g/mol
Appearance Crystalline solid
Solubility Sparingly soluble in aqueous buffers

Mechanism of Action and Pharmacokinetics

Primary Mechanism of Action

The anticonvulsant effect of Rufinamide is primarily attributed to its ability to prolong the inactive state of voltage-gated sodium channels.[1][6] This action limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[1] Unlike many other AEDs, Rufinamide's activity is not dependent on the cytochrome P450 enzyme system for its primary metabolic pathway.[1][2]

cluster_Neuron Presynaptic Neuron cluster_Outcome Pharmacological Effect Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Action_Potential Action Potential Propagation Na_Channel_Active->Action_Potential Na+ Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Inactive->Na_Channel_Active Recovery Reduced_Firing Reduced Neuronal Firing and Seizure Suppression Na_Channel_Inactive->Reduced_Firing Prolonged Inactivation State Rufinamide Rufinamide Rufinamide->Na_Channel_Inactive Binds and Stabilizes Action_Potential->Na_Channel_Inactive Channel Inactivation

Figure 1: Mechanism of action of Rufinamide on voltage-gated sodium channels.

Pharmacokinetic Profile
ParameterDescription
Absorption Well absorbed orally, with absorption enhanced when taken with food.[4][7]
Distribution Volume of distribution is approximately 50 liters, with low protein binding (around 34%), primarily to albumin.[6]
Metabolism Extensively metabolized via carboxylesterase-mediated hydrolysis to an inactive metabolite, CGP 47292. It is not significantly metabolized by cytochrome P450 enzymes.[2][6]
Elimination Primarily excreted in the urine (approximately 85%), with about 66% as the inactive metabolite and less than 2% as the unchanged drug. The elimination half-life is approximately 6 to 10 hours.[1][6]

Non-Clinical Toxicity Profile

Acute and Chronic Toxicity

In animal studies, the toxicity profile of Rufinamide in juvenile animals was found to be similar to that in adult animals.[8] Decreased body weight gain was a common observation in both juvenile and adult rats and dogs.[8] Mild liver toxicity was also noted in both juvenile and adult animals at exposure levels lower than or similar to those reached in human patients, with these effects being reversible upon cessation of treatment.[8]

Carcinogenicity

Two-year dietary carcinogenicity studies were conducted in mice and rats.[9]

  • Mice: Increased incidences of benign bone tumors (osteomas) and hepatocellular adenomas and carcinomas were observed.[9] The osteomas were considered a result of the activation of a mouse-specific virus by fluoride ions released during metabolism and are not deemed relevant to human risk.[8]

  • Rats: An increased incidence of thyroid follicular adenomas was observed.[7] This is a known rat-specific phenomenon and is not considered relevant to clinical use in humans.[7]

Overall, Rufinamide is not considered to have carcinogenic potential in humans.[8]

Genotoxicity

Rufinamide was not mutagenic in the in vitro bacterial reverse mutation (Ames) assay or the in vitro mammalian cell point mutation assay.[9] It was also not clastogenic in the in vitro mammalian cell chromosomal aberration assay or the in vivo rat bone marrow micronucleus assay.[9] These results suggest that Rufinamide is not of genotoxic concern.[7]

Reproductive and Developmental Toxicity

In reproductive and developmental toxicity studies, reductions in fetal growth and survival, as well as some stillbirths, were observed secondary to maternal toxicity.[8] However, Rufinamide was not found to be teratogenic in mice, rats, or rabbits.[8] Oral administration to rats prior to and during mating resulted in impaired fertility at all doses tested.[9]

Clinical Safety and Human Toxicology

Common Adverse Effects

The most frequently reported adverse reactions in clinical trials include headache, dizziness, fatigue, somnolence, and vomiting.[8][10] These effects are generally mild to moderate in severity.[8] Central nervous system-related adverse reactions such as somnolence, fatigue, and coordination abnormalities (dizziness, gait disturbances, and ataxia) are among the most significant.[10]

Serious Adverse Effects
  • Familial Short QT Syndrome: Rufinamide is contraindicated in patients with Familial Short QT syndrome, as it has been associated with an increased risk of sudden death and ventricular arrhythmia in this population.[3]

  • Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): Also known as multi-organ hypersensitivity, DRESS has been reported in patients taking Rufinamide and can be fatal or life-threatening.[10]

  • Suicidal Behavior and Ideation: Like other antiepileptic drugs, Rufinamide may increase the risk of suicidal thoughts or behavior.[10]

Material Safety Data Sheet (MSDS) Information

Hazard Identification
  • Classification: Not classified as hazardous under GHS.[11]

  • Potential Health Effects: May cause irritation to the eyes, skin, and respiratory tract. May be harmful if inhaled, ingested, or absorbed through the skin.[12] The toxicological properties have not been fully investigated for all routes of exposure in a non-clinical setting.[12]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[9]
Ingestion Do not induce vomiting unless directed by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9]
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use with adequate ventilation. Wash thoroughly after handling.[12][13]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for the pure compound.[13]

Personal Protective Equipment (PPE)

cluster_PPE Personal Protective Equipment Eye_Protection Eye Protection (Safety glasses with side-shields) Hand_Protection Hand Protection (Appropriate chemical-resistant gloves) Body_Protection Body Protection (Lab coat, impervious clothing) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or with a respirator)

Figure 2: Recommended Personal Protective Equipment for handling Rufinamide.

Experimental Protocols

In Vitro Sodium Channel Activity Assay (Conceptual Workflow)

This protocol outlines a conceptual workflow for assessing the effect of a test compound like Rufinamide on voltage-gated sodium channels using patch-clamp electrophysiology.

  • Cell Culture: Culture a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific SCNxA subtype).

  • Electrophysiology Setup:

    • Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions.

    • Pull glass micropipettes to a resistance of 2-5 MΩ.

    • Use a patch-clamp amplifier and data acquisition system.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell recording configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.

  • Compound Application:

    • Prepare stock solutions of Rufinamide in a suitable solvent (e.g., DMSO).

    • Dilute to the final desired concentrations in the extracellular solution.

    • Apply the compound to the cell via a perfusion system.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each test potential before and after compound application.

    • Analyze the voltage-dependence of activation and inactivation.

    • Assess the effect on the recovery from inactivation by applying a two-pulse protocol.

A Cell Culture (e.g., HEK293 with SCNxA) B Prepare Electrophysiology Solutions (Intracellular and Extracellular) A->B C Establish Whole-Cell Patch-Clamp Recording B->C D Apply Voltage-Clamp Protocol to Elicit Na+ Currents C->D F Record Na+ Currents (Pre- and Post-Compound) D->F E Apply Rufinamide via Perfusion E->F G Data Analysis (Amplitude, Gating, Recovery) F->G

Figure 3: Conceptual workflow for in vitro assessment of Rufinamide's effect on sodium channels.

Conclusion

Rufinamide presents a well-characterized toxicological and safety profile. Its primary mechanism of action through the modulation of voltage-gated sodium channels is well-established. Non-clinical studies have not identified significant concerns regarding carcinogenicity or genotoxicity. The clinical safety profile is well-defined, with known common and serious adverse effects that require careful monitoring. Standard laboratory safety precautions, including the use of appropriate personal protective equipment, are sufficient for handling this compound in a research setting.

References

  • Rufinamide - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Wheless, J. W., & Vazquez, B. (2010). Rufinamide: a novel broad-spectrum antiepileptic drug. Epilepsy currents, 10(1), 1–6. [Link]

  • What is the mechanism of Rufinamide? - Patsnap Synapse. [Link]

  • Rufinamide - Wikipedia. [Link]

  • Pharmacology of Rufinamide (Banzel) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

  • Rufinamide | C10H8F2N4O | CID 129228 - PubChem - NIH. [Link]

  • Australian Public Assessment Report for Rufinamide - Therapeutic Goods Administration (TGA). [Link]

  • rufinamide tablets - accessdata.fda.gov. [Link]

  • Rufinamide - ChemBK. [Link]

  • Regarding the immunotoxic potential, the review of the findings indicate that these changes do not - WAM NET. [Link]

  • 2 - LUPIN LIMITED. [Link]

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Protocols & Analytical Methods

Method

Application Note: The Strategic Role of (S)-1-Ethylpyrrolidine-2-Carboxamide in Levosulpiride API Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and API Manufacturing Professionals. Executive Summary & Mechanistic Rationale Levosulpiride is a highly potent, atypical antipsychotic and prokinetic agent.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Manufacturing Professionals.

Executive Summary & Mechanistic Rationale

Levosulpiride is a highly potent, atypical antipsychotic and prokinetic agent. As the pure (S)-enantiomer of sulpiride, it selectively blocks D2 dopamine receptors in both the central and enteric nervous systems[1]. The pharmacological efficacy of levosulpiride is entirely dependent on its stereochemical integrity; the (R)-enantiomer is virtually inactive and considered an impurity[2].

The synthesis of levosulpiride relies on the critical chiral building block, (S)-1-ethyl-2-aminomethylpyrrolidine . While there are multiple ways to synthesize this diamine (including classical resolution of racemic mixtures using D-(-)-tartaric acid[3]), the asymmetric synthesis starting from L-proline is vastly superior for industrial scale-up[4].

Within this asymmetric route, (S)-1-ethylpyrrolidine-2-carboxamide serves as the pivotal intermediate.

Why the Carboxamide Intermediate? (Causality & Process Design)

Directly converting N-ethylproline to the corresponding aldehyde (for reductive amination) is highly prone to racemization. The alpha-proton adjacent to an aldehyde is acidic, leading to keto-enol tautomerization that destroys the chiral center. By converting N-ethylproline into a carboxamide , process chemists achieve three critical advantages:

  • Stereochemical Locking: The amide carbonyl is significantly less electron-withdrawing than an aldehyde, drastically reducing the acidity of the alpha-proton and preventing racemization.

  • Purification by Crystallization: The carboxamide is highly crystalline compared to the oily amine precursors, allowing for enantiomeric enrichment (ee > 99%) via simple recrystallization before the final reduction step.

  • Clean Reduction: The carboxamide cleanly reduces to the primary amine using hydride donors (like LiAlH 4​ or Borane) without the formation of secondary amine dimers, which are common byproducts in reductive aminations.

Synthetic Workflow & Logical Architecture

The following diagram illustrates the complete synthetic architecture from L-Proline to the final Levosulpiride API, highlighting the central role of the carboxamide intermediate.

G Proline L-Proline (Chiral Pool Starting Material) NEthylProline N-Ethyl-L-proline (Alkylation / Reductive Amination) Proline->NEthylProline Ethyl Bromide / NaOH or Acetaldehyde / NaBH3CN Carboxamide (S)-1-ethylpyrrolidine-2-carboxamide (Stable Chiral Hub) NEthylProline->Carboxamide 1. Ethyl Chloroformate, Et3N 2. NH3 (aq) Diamine (S)-1-ethyl-2-aminomethylpyrrolidine (Nucleophilic Coupling Partner) Carboxamide->Diamine LiAlH4 / THF (Reflux) or BH3-THF Levosulpiride Levosulpiride API (Target Molecule) Diamine->Levosulpiride Methyl 2-methoxy-5-sulfamoylbenzoate (n-Butanol, 110°C)

Workflow diagram detailing the asymmetric synthesis of Levosulpiride via the carboxamide hub.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (In-Process Controls - IPC) to ensure the integrity of the synthesis at every stage.

Protocol A: Synthesis of (S)-1-ethylpyrrolidine-2-carboxamide

Objective: Convert N-Ethyl-L-proline to the corresponding amide via a mixed anhydride intermediate to prevent epimerization.

  • Activation: Dissolve N-Ethyl-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (1.2 eq) and cool the reactor to -10°C.

  • Mixed Anhydride Formation: Dropwise add ethyl chloroformate (1.1 eq) while maintaining the internal temperature below -5°C. Causality: Strict temperature control is required to prevent the decomposition of the highly reactive mixed anhydride and to suppress any potential racemization. Stir for 30 minutes.

  • Amidation: Rapidly introduce aqueous ammonia (28%, 5.0 eq) into the reaction mixture. The biphasic mixture is stirred vigorously for 2 hours as it warms to room temperature.

  • Workup & Validation: Separate the organic layer, extract the aqueous layer once with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexane to yield pure (S)-1-ethylpyrrolidine-2-carboxamide.

    • Self-Validation (IPC): Check the specific rotation [α]D20​ . A significant deviation indicates racemization during the anhydride formation, prompting a review of the cooling system.

Protocol B: Reduction to (S)-1-ethyl-2-aminomethylpyrrolidine

Objective: Exhaustive reduction of the carboxamide to the primary amine[5].

  • Hydride Addition: Suspend Lithium Aluminum Hydride (LiAlH 4​ , 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under argon.

  • Substrate Introduction: Dissolve (S)-1-ethylpyrrolidine-2-carboxamide (1.0 eq) in THF and add it dropwise to the LiAlH 4​ suspension.

  • Reduction: Reflux the mixture (65°C) for 12 hours. Causality: Amide reduction requires thermal energy to drive the collapse of the tetrahedral intermediate and subsequent reduction of the iminium ion.

  • Fieser Workup (Critical Safety & Yield Step): Cool to 0°C. For every x grams of LiAlH 4​ used, sequentially and cautiously add: x mL of water, x mL of 15% NaOH (aq), and 3x mL of water.

    • Causality: The Fieser method traps the aluminum salts as a granular, easily filterable white precipitate (lithium aluminate), preventing the formation of a gelatinous emulsion that traps the highly water-soluble diamine product.

  • Isolation: Filter the salts, wash with hot THF, and concentrate the filtrate. Purify via vacuum distillation (b.p. 58-60°C at 16 mmHg)[5] to obtain the pure diamine as a clear yellow liquid.

Protocol C: API Coupling to Levosulpiride

Objective: Aminolysis of methyl 2-methoxy-5-sulfamoylbenzoate using the chiral diamine[3].

  • Reaction Setup: In a reaction vessel, combine (S)-1-ethyl-2-aminomethylpyrrolidine (1.0 eq) and methyl 2-methoxy-5-sulfamoylbenzoate (1.1 eq) in n-butanol (solvent)[6].

  • Thermal Aminolysis: Heat the mixture to reflux (~115°C) for 20 hours. Causality: The ester is relatively unreactive due to the electron-donating methoxy group on the aromatic ring. High-temperature reflux in n-butanol provides the necessary thermodynamic driving force for the condensation without requiring expensive coupling reagents (like CDI or DCC)[6].

  • Acid-Base Workup: Cool the mixture to room temperature. Extract with an aqueous HCl solution to pull the basic levosulpiride and unreacted diamine into the aqueous phase, leaving unreacted ester in the organic phase[6].

  • Precipitation: Alkalinize the aqueous phase with concentrated ammonia to pH 9-10. The Levosulpiride API will precipitate as a white crystalline solid[6]. Filter, wash with cold ethanol, and dry at 65°C[7].

Quantitative Data & Quality Control Metrics

To ensure regulatory compliance and process efficiency, the following metrics should be monitored across the synthetic cascade.

Process StepTarget Intermediate / APIExpected YieldTarget Purity (HPLC)Enantiomeric Excess (ee)Key IPC / Analytical Method
Amidation (S)-1-ethylpyrrolidine-2-carboxamide85 - 90%> 98.0%> 99.5%Specific Rotation, Chiral HPLC
Reduction (S)-1-ethyl-2-aminomethylpyrrolidine75 - 82%> 99.0%> 99.5%GC-FID (Volatile Amine), Ninhydrin Stain
Coupling Levosulpiride (Crude)85 - 93%> 99.2%> 99.5%LC-MS, pH monitoring during precipitation
Crystallization Levosulpiride (API Grade)90 - 95% (Recovery)> 99.8%> 99.9%Chiral HPLC, Melting Point (183-186°C)

Table 1: Stage-gate metrics for the synthesis of Levosulpiride via the carboxamide route.

References

  • GlobalChemMall. "(1-ethylpyrrolidin-2-yl)methanamine". Chemical Properties and Synthesis Routes. Available at:[Link]

  • Google Patents (EP1775347A2). "A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases". European Patent Office.
  • Eureka (PatSnap). "Synthesis and post-processing method of sulpiride or optical isomer thereof". Patent CN103992265A. Available at:[Link]

  • Grokipedia. "Levosulpiride - Synthesis and Formulation". Chemical and Pharmaceutical Database. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide for Medicinal Chemistry

Foreword: The Strategic Value of a Privileged Scaffold (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, a chiral derivative of the fundamental amino acid L-proline, represents a significant and privileged scaffold in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of a Privileged Scaffold

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, a chiral derivative of the fundamental amino acid L-proline, represents a significant and privileged scaffold in modern medicinal chemistry.[1][2] Its rigid five-membered ring constrains the molecular conformation, presenting substituents in well-defined spatial orientations, a feature highly desirable for achieving selective interactions with biological targets. The stereochemistry at the C2 position is often critical for biological activity, making the separation and analysis of its enantiomers a crucial step in drug discovery and development.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable building block. The derivatization of a lead compound is not a random exercise; it is a hypothesis-driven process aimed at systematically modulating molecular properties to enhance therapeutic potential. The core objectives typically include:

  • Exploring Structure-Activity Relationships (SAR): Understanding how specific structural modifications impact biological activity.[4]

  • Improving Pharmacokinetic Profiles (ADME): Enhancing metabolic stability, tuning solubility and permeability, and optimizing absorption, distribution, metabolism, and excretion properties.[5][6]

  • Enhancing Target Engagement: Increasing potency and selectivity by introducing new interactions with the target protein or enzyme.[7][8]

  • Securing Intellectual Property: Creating novel chemical entities with improved characteristics.

This guide moves beyond simple procedural lists, focusing on the causality behind experimental choices and providing robust, self-validating protocols for key transformations at the two primary sites of reactivity: the C-terminal primary amide and the N1-pyrrolidine nitrogen.

Part 1: Derivatization of the C-Terminal Carboxamide

The primary carboxamide is a versatile functional group that is central to the identity and activity of many proline-based molecules. It can act as both a hydrogen bond donor and acceptor. However, it can also be a site of metabolic instability (e.g., hydrolysis by amidases). Therefore, its modification is a primary strategy for lead optimization.

Strategy 1.1: Amide to Carboxylic Acid Conversion for Library Synthesis

The most fundamental derivatization is the hydrolysis of the carboxamide to its corresponding carboxylic acid, (S)-1-ethylproline. This intermediate is exceptionally valuable as it opens the door to creating large amide libraries through well-established peptide coupling chemistry, allowing for the exploration of a vast chemical space.

  • Principle: This protocol utilizes a strong base at elevated temperatures to drive the hydrolysis of the primary amide to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

  • Procedure:

    • To a solution of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (1.0 eq.) in ethylene glycol, add a 6 M aqueous solution of sodium hydroxide (5.0 eq.).

    • Heat the reaction mixture to reflux (approx. 120-130 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the mixture to room temperature and then place in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-ethylproline.

  • Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure. Chiral HPLC analysis is mandatory to confirm that no racemization occurred during the harsh hydrolysis conditions.[3]

  • Principle: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve efficiency by forming an active ester. This ester then reacts with a primary or secondary amine to form the new amide bond.

  • Procedure:

    • Dissolve (S)-1-ethylproline (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred solution.

    • Add EDCI (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_hydrolysis Strategy 1.1: Hydrolysis & Re-Coupling start (S)-(-)-1-Ethyl-2- pyrrolidinecarboxamide intermediate (S)-1-Ethylproline (Carboxylic Acid) library Diverse Amide Library (New C-Terminal Amides)

Strategy 1.2: Bioisosteric Replacement of the Amide Bond

In medicinal chemistry, replacing an amide bond with a bioisostere—a group with similar physicochemical properties—is a proven strategy to overcome metabolic instability and improve oral bioavailability.[5][6] Heterocyclic rings such as 1,2,4-oxadiazoles are excellent amide bioisosteres.[5]

  • Principle: This is a two-step process. First, the primary amide is dehydrated to a nitrile. The nitrile is then converted to an N'-hydroxyamidine intermediate, which undergoes cyclization with an appropriate acylating agent to form the 1,2,4-oxadiazole ring.

  • Step A: Dehydration to (S)-1-Ethylpyrrolidine-2-carbonitrile

    • Dissolve (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (1.0 eq.) in anhydrous DCM and cool to 0 °C.

    • Add trifluoroacetic anhydride (1.5 eq.) dropwise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting nitrile may be used in the next step without further purification.

  • Step B: Formation of the 1,2,4-Oxadiazole

    • To a solution of the nitrile from Step A (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).

    • Heat the mixture to reflux for 4-6 hours to form the N'-hydroxy-1-ethylpyrrolidine-2-carboximidamide.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the crude intermediate in pyridine and add the desired acyl chloride (R-COCl) (1.1 eq.) at 0 °C.

    • Heat the reaction at 80-100 °C for 6-12 hours to drive the cyclization.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

    • Dry, concentrate, and purify by column chromatography to yield the target (S)-1-Ethyl-2-(5-substituted-1,2,4-oxadiazol-3-yl)pyrrolidine.

Functional Group H-Bonding pKa Metabolic Stability Lipophilicity (cLogP)
-CONH₂ (Amide) Donor & Acceptor~17Moderate (Amidases)Low
-CN (Nitrile) Acceptor OnlyN/AHighModerate
1,2,4-Oxadiazole Acceptor Only~1-2HighHigh
1,2,3-Triazole Acceptor Only~9.5HighModerate
Table 1: Comparison of the Carboxamide Moiety and Common Bioisosteres.[5]

Part 2: Derivatization at the Pyrrolidine Nitrogen (N1)

The N1 position of the pyrrolidine ring is a secondary amine, making it an excellent handle for derivatization. Modification at this site directly influences the basicity and overall lipophilicity of the molecule.

Strategy 2.1: N-Acylation

N-acylation is a robust and high-yielding reaction that replaces the N-ethyl group with an N-acyl group, converting the basic amine into a neutral amide. This can fundamentally alter the molecule's interaction with its biological target and its physicochemical properties.

  • Principle: This protocol details the nucleophilic attack of the secondary amine of a pyrrolidine derivative on an electrophilic acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction.[9] The protocol assumes the starting material is a pyrrolidine derivative where the C-terminal is protected or is the desired carboxamide. For our specific molecule, this reaction would compete with acylation at the primary carboxamide nitrogen under some conditions; selectivity can be achieved through careful choice of reagents and conditions or by first protecting the primary amide. However, for creating a diverse set of analogs from a common intermediate like (S)-2-pyrrolidinecarboxamide (L-Prolinamide), this step would precede N-ethylation. For derivatizing the title compound, a de-ethylation/re-functionalization route would be necessary. A more direct route is functionalization of L-Prolinamide followed by N-alkylation.

  • Procedure (Starting from L-Prolinamide):

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of L-Prolinamide (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.) to the stirred solution.[9]

    • Dissolve the desired acyl chloride (e.g., 3,4,5-triethoxybenzoyl chloride) (1.05 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 20 minutes.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.

    • Perform an aqueous work-up by washing the organic layer with saturated NaHCO₃ solution and then brine to remove the triethylammonium chloride salt and any unreacted acyl chloride.[9]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • The resulting N-acyl-2-pyrrolidinecarboxamide can then be N-alkylated (e.g., with bromoethane) to install the ethyl group.[1]

  • Expert Insights & Troubleshooting:

    • Sluggish Reactions: If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation.[9]

    • Low Yields: Ensure all reagents and solvents are anhydrous, as acyl chlorides readily hydrolyze to the unreactive carboxylic acid.

    • Purification Issues: The triethylammonium chloride salt can sometimes co-precipitate with the product. Thorough washing during work-up is critical.[9]

G cluster_acylation Strategy 2.1: N-Acylation Workflow start L-Prolinamide (or other Pyrrolidine Core) reagents Acyl Chloride (R-COCl) + Triethylamine (Base) in Anhydrous DCM product N-Acyl-2-pyrrolidinecarboxamide final_product (S)-N-Acyl-1-Ethyl-2- pyrrolidinecarboxamide

Part 3: Essential Analytical Validation

The synthesis of new derivatives must be coupled with rigorous analytical characterization to confirm identity, purity, and stereochemical integrity.

Protocol 5: Chiral HPLC for Enantiomeric Purity Assessment
  • Principle: The stereocenter at C2 is often paramount for biological activity. It is critical to verify that the enantiomeric excess (e.e.) of the starting material is preserved through the synthetic sequence. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[3]

  • Methodology:

    • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are an excellent starting point for a wide range of pyrrolidine derivatives.[3]

    • Mobile Phase Screening:

      • Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v). For basic analytes, adding 0.1% of an amine modifier like diethylamine (DEA) can significantly improve peak shape.[3]

      • Reversed Phase: Screen with mixtures of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer).

    • Sample Preparation: Dissolve a small amount of the final derivative in the mobile phase.

    • Analysis: Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

    • Validation: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100. For a successful stereoconservative synthesis, the e.e. should be >99%.

Conclusion

The derivatization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a powerful tool in the medicinal chemist's arsenal. By strategically modifying the C-terminal carboxamide through hydrolysis and re-coupling or bioisosteric replacement, and by functionalizing the N1-position, researchers can systematically tune the properties of this privileged scaffold. Each new derivative represents a test of a specific hypothesis regarding the SAR and ADME properties of the series. The protocols and strategies outlined herein provide a robust framework for this exploration, emphasizing the critical link between rational design, careful execution, and rigorous analytical validation.

References

  • BenchChem. (n.d.). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Technical Support Center.
  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate. (2026). Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition.
  • National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Google Patents. (n.d.). Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto.
  • Chemsrc. (2025). (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9.
  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • ACS Publications. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Chromatographic Purification and Enantiomeric Validation of Synthesized (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9) is a critical chiral intermediate in the synthesis of substituted benzamide antipsychotics and prokinetics, most notably Levosulpiride and Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9) is a critical chiral intermediate in the synthesis of substituted benzamide antipsychotics and prokinetics, most notably Levosulpiride and Amisulpride [1]. The compound is typically synthesized via the stereoconservative amidation of ethyl (S)-1-ethyl-2-pyrrolidinecarboxylate or the direct N-alkylation of L-prolinamide[2].

Because the pharmacological efficacy of the final active pharmaceutical ingredient (API) relies heavily on dopaminergic (D2/D3) receptor affinity—which is strictly stereodependent—both the structural purity and the enantiomeric excess (ee) of this intermediate must be rigorously controlled. This application note details a robust, self-validating chromatographic workflow to purify crude synthesized (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and subsequently validate its chiral integrity.

Mechanistic Rationale & Chromatographic Challenges

Purifying this specific proline derivative presents three distinct physicochemical challenges that dictate our experimental design:

  • Lack of a Strong Chromophore: The molecule (C7H14N2O, MW: 142.20 g/mol ) lacks aromaticity[3]. Its only UV-absorbing feature is the amide bond, which absorbs weakly at low wavelengths (<220 nm). Consequently, traditional UV-guided preparative HPLC is prone to baseline drift and false triggering from solvent absorbance. Solution: We employ Mass-Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) to trigger fraction collection.

  • High Basicity & Peak Tailing: The tertiary pyrrolidine nitrogen is highly basic (estimated pKa ~8.5–9.0). Under standard acidic reverse-phase conditions (e.g., 0.1% Formic Acid), the molecule is fully ionized, leading to poor retention on C18 columns and severe peak tailing due to secondary interactions with residual silanols. Solution: We utilize a high-pH mobile phase (pH 10.5) with a base-stable hybrid silica C18 stationary phase to maintain the analyte in its neutral state, ensuring sharp peak shapes and high loading capacity.

  • Chiral Lability: While the stereocenter is relatively stable, trace racemization can occur during harsh synthetic workups[2]. Solution: A dedicated normal-phase chiral HPLC method utilizing an amylose-based stationary phase with a basic additive (Diethylamine) is required to resolve the (S) and (R) enantiomers without peak broadening.

Purification and Validation Workflow

G Crude Crude Synthesis Mixture (Contains salts & unreacted precursors) Prep Sample Preparation (Dissolution in pH 10.5 Buffer & Filtration) Crude->Prep HPLC Preparative RP-HPLC (Base-Stable C18, High pH) Prep->HPLC Detection ELSD / MS Dual Detection (Trigger on m/z 143[M+H]+) HPLC->Detection Fractions Fraction Collection & Lyophilization Detection->Fractions Pure Purified (S)-(-)-Isomer (>98% Achiral Purity) Fractions->Pure Chiral Chiral LC Validation (Enantiomeric Excess >99%) Pure->Chiral

Workflow for the purification and chiral validation of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide.

Experimental Protocols

Protocol A: Preparative RP-HPLC Purification (Achiral)

This protocol is designed to remove synthetic by-products (e.g., unreacted N-ethylproline, inorganic salts) from the crude reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 500 mg of the crude synthetic mixture in 5.0 mL of Initial Mobile Phase (95% Buffer / 5% Acetonitrile). Sonicate for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could foul the preparative column.

  • System Equilibration: Purge the preparative HPLC system lines and equilibrate the base-stable C18 column with the initial mobile phase until the ELSD baseline stabilizes.

  • Injection & Separation: Inject the 5.0 mL sample. Run the gradient detailed in Table 1. The high pH (10.5) ensures the pyrrolidine nitrogen remains deprotonated, maximizing hydrophobic retention.

  • Fraction Collection: Set the fraction collector to trigger via MS (Target mass: m/z 143[M+H]+) or via ELSD threshold.

  • Recovery: Pool the fractions corresponding to the main peak. Flash-freeze using liquid nitrogen and lyophilize for 48 hours to yield the pure compound as a white crystalline solid[4].

Table 1: Preparative HPLC Method Parameters

ParameterSpecification / Condition
Column Base-Deactivated Hybrid C18 (19 mm × 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with NH₄OH)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 18.0 mL/min
Gradient Profile 0-3 min: 5% B3-15 min: 5% 40% B15-18 min: 40% 95% B18-22 min: 95% B (Wash)
Detection (Split) ELSD (Drift Tube: 50°C, Gas: 40 psi) / MS (ESI+, Scan 100-300 m/z)
Column Temperature Ambient (~25°C)
Protocol B: Chiral Analytical HPLC for Enantiomeric Excess (ee)

To ensure the stereoconservative nature of the synthesis[2], the purified product must be analyzed for enantiomeric purity. The (S)-enantiomer must be distinguished from any trace (R)-enantiomer.

Mechanistic Note: Normal-phase chiral chromatography is highly sensitive to basic amines, which can hydrogen-bond strongly with the chiral selector, causing irreversible binding or severe tailing. The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a competitor, masking acidic silanols and active sites on the stationary phase, ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the lyophilized, purified (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide in 1.0 mL of Hexane/Ethanol (80:20 v/v).

  • Equilibration: Flush the chiral column with the mobile phase (Table 2) for at least 30 column volumes to ensure the DEA has fully passivated the stationary phase.

  • Analysis: Inject 10 µL of the sample. Monitor the UV absorbance at 210 nm (despite weak absorbance, it is sufficient for analytical concentration).

  • Calculation: Calculate the enantiomeric excess using the formula: ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100 .

Table 2: Chiral HPLC Method Parameters

ParameterSpecification / Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (4.6 × 250 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 210 nm / Polarimetric Detector (Optional)
Column Temperature 25°C
Expected Retention (R)-enantiomer: ~6.5 min ; (S)-enantiomer: ~8.2 min

Data Interpretation & System Suitability

A successful purification and validation run will meet the following criteria:

  • Achiral Purity: >98.0% based on ELSD/MS area normalization. The purified solid should exhibit a melting point of approximately 110°C[4].

  • Chiral Purity: The specific rotation [α]D20​ should be approximately -117° to -123° (c=0.5 to 0.8, CHCl₃ or MeOH)[2][5], confirming the (S)-(-)-configuration.

  • System Suitability (Chiral LC): Resolution ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 . The tailing factor for the (S)-peak should be ≤1.5 , validating the efficacy of the DEA additive.

References

  • PubChem. "(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide - Compound Summary (CID 10866443)." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents (US5300660A). "Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto.

Sources

Application

Strategic Incorporation of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9) in API Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol Executive Summary & Mechanistic Rationale (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 1148...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol

Executive Summary & Mechanistic Rationale

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), also known as N-Ethyl-L-prolinamide, is a highly versatile chiral building block utilized across two distinct paradigms of Active Pharmaceutical Ingredient (API) synthesis: Peptide Therapeutics and Small Molecule Neuroleptics .

Unlike standard proteinogenic amino acids, the pyrrolidine ring of this compound introduces a rigid structural conformation that restricts the ϕ and ψ dihedral angles of the peptide backbone. When incorporated as a C-terminal capping group in Gonadotropin-Releasing Hormone (GnRH) agonists (e.g., Leuprolide, Deslorelin), it serves a dual mechanistic purpose: it significantly enhances receptor binding affinity and confers absolute resistance to degradation by post-proline cleaving endopeptidases [1][2].

In small molecule synthesis, CAS 114812-34-9 acts as a direct precursor. Through targeted hydride reduction, it yields (S)-2-(Aminomethyl)-1-ethylpyrrolidine (CAS 22795-99-9), the essential chiral pharmacophore responsible for the selective dopamine D2/D3 receptor antagonism seen in atypical antipsychotics like Amisulpride [3].

Quantitative Data Presentation

To illustrate the structural and functional divergence of CAS 114812-34-9 in drug development, the following table summarizes the primary APIs derived from this intermediate.

API NameTherapeutic ClassTarget ReceptorMolecular WeightRole of CAS 114812-34-9 Scaffold
Leuprolide Antineoplastic / HormoneGnRH Receptor (Agonist)1209.40 g/mol C-terminal cap; prevents enzymatic cleavage and boosts potency.
Deslorelin Veterinary / EndocrineGnRH Receptor (Agonist)1282.47 g/mol C-terminal cap; extends half-life for depot formulations.
Amisulpride Atypical AntipsychoticD2/D3 Receptor (Antagonist)369.48 g/mol Reduced to diamine; dictates chiral orientation for receptor fit.
Levosulpiride Prokinetic / AntiemeticD2 Receptor (Antagonist)341.43 g/mol Reduced to diamine; provides the essential basic center for binding.

Workflow 1: Convergent Peptide Synthesis (GnRH Agonists)

Causality & Strategy

Standard Solid-Phase Peptide Synthesis (SPPS) typically yields primary amides upon cleavage from standard resins (e.g., Rink Amide). Because Leuprolide requires a specific C-terminal ethylamide, synthesizing it entirely on-resin is inefficient and risks epimerization. The optimal strategy is a convergent solution-phase amidation [4]. The peptide is built up to the Arginine residue, cleaved from a highly acid-labile resin (like 2-CTC) to retain side-chain protecting groups, and then coupled directly with CAS 114812-34-9.

PeptideWorkflow N1 Protected Octapeptide Acid (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH) N2 Carboxyl Activation (HBTU / DIEA in DMF) N1->N2 15 min, RT N3 Convergent Amidation Add CAS 114812-34-9 N2->N3 2 hours, RT N4 Global Deprotection (TFA / Scavengers) N3->N4 Cleavage Cocktail N5 Crude Leuprolide Acetate Ready for HPLC N4->N5 Ether Precipitation

Fig 1. Convergent solution-phase amidation workflow for Leuprolide synthesis.

Protocol A: C-Terminal Amidation & Self-Validation
  • Activation: Dissolve 1.0 eq of the protected octapeptide acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HBTU and 2.5 eq of N,N-Diisopropylethylamine (DIEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.2 eq of CAS 114812-34-9 (N-Ethyl-L-prolinamide) to the reaction mixture. Stir for 2 hours.

  • In-Process Control (IPC) / Self-Validation: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is self-validating when the chromatogram shows the complete disappearance of the octapeptide mass and the emergence of the protected nonapeptide mass (+124 Da mass shift).

  • Deprotection: Concentrate the mixture under vacuum, then treat with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Isolation: Precipitate the crude Leuprolide by adding cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize prior to preparative HPLC.

Workflow 2: Small Molecule Synthesis (Benzamide Antipsychotics)

Causality & Strategy

To synthesize Amisulpride, the carboxamide group of CAS 114812-34-9 must be reduced to a primary amine (CAS 22795-99-9) without cleaving the pyrrolidine ring or racemizing the (S)-stereocenter [5]. Lithium Aluminum Hydride (LiAlH4) is the reagent of choice. The critical failure point in this synthesis is the workup; LiAlH4 reductions often form intractable aluminum hydroxide emulsions that trap the highly water-soluble chiral diamine product. We utilize the Fieser Quench Method to force the aluminum salts into a granular, easily filterable precipitate, ensuring high yield and purity.

SmallMoleculeWorkflow S1 CAS 114812-34-9 (Amide Precursor) S2 Hydride Reduction (LiAlH4, THF, 0°C → Reflux) S1->S2 S3 CAS 22795-99-9 (Chiral Diamine) S2->S3 Fieser Quench S4 Amidation Coupling (Salicylic Acid Deriv.) S3->S4 S5 Amisulpride API (D2/D3 Antagonist) S4->S5

Fig 2. Synthetic reduction pathway from CAS 114812-34-9 to Amisulpride.

Protocol B: Hydride Reduction & Fieser Workup
  • Reduction: Suspend 2.0 eq of LiAlH4 in anhydrous Tetrahydrofuran (THF) under an argon atmosphere and cool to 0°C.

  • Addition: Dissolve 1.0 eq of CAS 114812-34-9 in anhydrous THF and add dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours.

  • Self-Validation (Reaction Completion): Analyze a micro-aliquot via FTIR. The reaction is complete when the strong amide carbonyl stretch at ~1680 cm⁻¹ is entirely absent, confirming total reduction to the amine.

  • Fieser Quench (Critical Step): Cool the reaction to 0°C. For every n grams of LiAlH4 used, sequentially and cautiously add:

    • n mL of distilled H2O

    • n mL of 15% aqueous NaOH

    • 3n mL of distilled H2O

  • Isolation: Stir vigorously until the aluminum salts form a crisp, white, granular precipitate. Filter through a Celite pad, wash the pad with warm THF, and concentrate the filtrate under reduced pressure to yield (S)-2-(Aminomethyl)-1-ethylpyrrolidine (CAS 22795-99-9) as a pale yellow liquid, ready for coupling with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid to form Amisulpride.

References

  • Clinical development of the GnRH agonist leuprolide acet
  • Clinical Applications of Leuprolide Cre
  • (S)-2-(Aminomethyl)-1-ethylpyrrolidine 22795-99-9 wiki Guidechem
  • Process for the preparation of leuprolide and its pharmaceutically acceptable salts (US20150166602A1)
  • Solution-phase synthesis of leuprolide (EP1790656A1)

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide during high-temperature reactions

Topic: Preventing Racemization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide During High-Temperature Reactions Welcome to the Technical Support Center. As drug development professionals, maintaining the enantiomeric purity...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide During High-Temperature Reactions

Welcome to the Technical Support Center. As drug development professionals, maintaining the enantiomeric purity of chiral intermediates is paramount. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a critical precursor in the synthesis of several active pharmaceutical ingredients (APIs), including racetam-class anticonvulsants and substituted benzamides.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and prevent the loss of chiral integrity during high-temperature synthetic steps.

Part 1: Mechanistic Insights — The "Why" Behind Chiral Degradation

To prevent racemization, we must first understand its kinetic and thermodynamic drivers. The stereocenter of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is located at the α -position relative to the carboxamide carbonyl.

At elevated temperatures, the kinetic barrier for proton transfer is overcome. If a base or a protic solvent is present, the α -proton is abstracted, leading to the formation of a planar, achiral enol or enolate intermediate. Density functional theory (DFT) studies on related levetiracetam intermediates confirm that hydroxide ions or strong bases dramatically reduce the activation energy barrier for this proton transfer, facilitating rapid racemization[1]. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture and a catastrophic loss of enantiomeric excess (ee%).

RacemizationMechanism S_Isomer (S)-(-)-1-Ethyl-2- pyrrolidinecarboxamide BaseHeat Hydroxide / High Heat (Proton Abstraction) S_Isomer->BaseHeat Deprotonation Enolate Planar Enolate Intermediate (Achiral) BaseHeat->Enolate α-Carbon Reprotonation Non-selective Reprotonation Enolate->Reprotonation Rapid Exchange Reprotonation->S_Isomer Retention (50%) R_Isomer (R)-(+)-Isomer (Inverted) Reprotonation->R_Isomer Inversion (50%)

Mechanism of base-catalyzed thermal racemization via an achiral enolate intermediate.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: What is the maximum safe operating temperature for batch reactions involving this intermediate? A1: Historical patent literature and empirical data indicate that the racemization of pyrrolidine-2-carboxamide derivatives diminishes significantly as the temperature decreases, and is practically eliminated at or below 50°C[2]. If your batch reaction (e.g., N-alkylation or amidation) allows, strictly cap the reactor temperature at 50°C.

Q2: How do solvent choices impact the racemization rate during high-temperature steps? A2: Protic solvents (such as methanol, ethanol, or water) provide a readily available proton source that accelerates the enolization-reprotonation cycle. In fact, deliberate racemization protocols for racetam derivatives intentionally utilize sodium methanolate in refluxing methanol to achieve a fully racemic mixture[3]. To prevent this, switch to anhydrous aprotic solvents (e.g., Toluene, THF, or DCM). Aprotic solvents lack exchangeable protons, effectively starving the proton-shuttling mechanism even at elevated temperatures.

Q3: My reaction requires an acid scavenger, but adding base ruins my chiral purity. What is the causality here, and how do I fix it? A3: Strong, unhindered bases (like NaOH, KOH, or NaOMe) directly deprotonate the α -carbon. The causality is steric: small nucleophilic bases easily access the α -proton. The fix is to use a sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA is bulky enough to neutralize acids (like HCl generated during coupling) but is sterically precluded from efficiently abstracting the shielded α -proton of the pyrrolidine ring.

Q4: If a reaction strictly requires temperatures above 80°C for conversion, how can we prevent the loss of enantiomeric purity? A4: Racemization is a time-dependent kinetic process. If high temperatures are thermodynamically required for the primary reaction, you must minimize the thermal residence time. Transitioning from a batch reactor to a Continuous Flow Microreactor allows you to expose the molecule to 100°C for only a few minutes—completing the reaction before the enolization equilibrium has time to establish.

Part 3: Quantitative Impact of Reaction Conditions

The following table summarizes the quantitative impact of various experimental parameters on the final enantiomeric excess of the product. This data allows for easy comparison of how solvent, base, and time interact with temperature.

Temperature (°C)Solvent SystemBase / AdditiveResidence TimeFinal ee (%)Chiral Integrity Status
80°CMethanol (Protic)NaOMe (0.1 eq)12 hours< 5%Racemized
80°CToluene (Aprotic)None2 hours82%Degraded
50°CTHF (Aprotic)DIPEA (1.2 eq)4 hours98.5%Preserved
100°CToluene (Aprotic)None2 minutes99.1%Preserved (Flow)

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol provided below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Base-Free Amidation at Controlled Temperature (Batch)

Causality: By strictly controlling the temperature below the 50°C threshold and utilizing an anhydrous aprotic solvent, the kinetic energy remains too low to overcome the α -deprotonation barrier.

  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 0.1 mol of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide in 200 mL of anhydrous THF.

  • Reagent Addition: Add the electrophile dropwise at 0°C. If an acid scavenger is required, add 1.2 equivalents of anhydrous DIPEA. (Do not use NaOH or TEA).

  • Thermal Control: Attach a reflux condenser and heat the reaction block. Strictly set the maximum temperature to 45°C–50°C.

  • Monitoring: Stir for 4 hours. Monitor conversion via TLC or LC-MS.

  • Aqueous Quench: Cool the mixture to 0°C and quench with cold brine. (Avoid basic aqueous washes, which can catalyze racemization during workup).

  • Self-Validation Step: Extract the organic layer and immediately run an aliquot on a Chiralpak AD-H HPLC column (Hexane/IPA mobile phase). The presence of a single peak confirms the absence of the (R)-enantiomer, validating the thermal control of the batch.

Protocol B: High-Temperature Continuous Flow Synthesis

Causality: When temperatures >80°C are unavoidable, flow chemistry leverages spatial control to limit thermal exposure (residence time) to under 2 minutes, outpacing the slower racemization kinetics.

FlowWorkflow Prep Prepare 0.5M Solution (Anhydrous Toluene) Pump Pump into Microreactor (T = 100°C) Prep->Pump Residence Strict Residence Time (t < 2 mins) Pump->Residence High Heat Quench In-line Thermal Quench (0°C, Neutral pH) Residence->Quench Prevent Enolization Analyze Chiral HPLC Validation (ee > 99%) Quench->Analyze

Continuous flow workflow to minimize thermal residence time and prevent racemization.

  • Solution Prep: Prepare a 0.5 M solution of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and your coupling partner in anhydrous Toluene.

  • System Priming: Prime a tubular microreactor system (e.g., PFA or Hastelloy tubing) with pure solvent.

  • Heating: Set the reactor zone to 100°C.

  • Flow Rate Calculation: Adjust the HPLC pump flow rates to ensure the total residence time inside the heated zone is strictly < 2.0 minutes .

  • In-Line Quench: Route the output of the reactor directly into a cooling loop submerged in an ice-water bath (0°C) containing a neutral pH buffer to instantly halt all kinetic processes.

  • Self-Validation Step: Collect the first steady-state fraction. Perform polarimetry or Chiral GC/HPLC. An optical rotation matching the pure (S)-isomer baseline validates that the residence time successfully bypassed the enolization equilibrium.

References

  • Title: Efficient stereoconservative synthesis of 1-substituted (S)- and (R)
  • Title: Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry Source: RSC Publishing URL
  • Title: Novel approach to the synthesis of levetiracetam 1.

Sources

Optimization

improving overall yield in (S)-1-ethylpyrrolidine-2-carboxamide synthesis protocols

Welcome to the technical support resource for the synthesis of (S)-1-ethylpyrrolidine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (S)-1-ethylpyrrolidine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the overall yield and purity of this important chiral intermediate. We will delve into the underlying chemical principles to troubleshoot specific experimental issues, providing a framework for robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for (S)-1-ethylpyrrolidine-2-carboxamide.

Q1: What is the most common and direct synthetic route to (S)-1-ethylpyrrolidine-2-carboxamide?

The most prevalent and straightforward method is the direct N-alkylation of the enantiomerically pure starting material, L-Prolinamide.[1] This reaction involves treating L-Prolinamide with an ethylating agent, such as bromoethane or iodoethane, in the presence of a suitable base. This approach is favored for its atom economy and for starting with a readily available chiral building block.

Q2: Why is L-Prolinamide the preferred starting material?

L-Prolinamide provides the necessary (S)-stereocenter and the pyrrolidine carboxamide core in a single, cost-effective molecule.[2] Synthesizing the scaffold from acyclic precursors is a multi-step process that often requires more complex purification and can risk compromising the stereochemical integrity. Starting with L-Prolinamide ensures the chirality is preserved, provided that harsh reaction conditions that could induce racemization are avoided.[3]

Q3: What are the most critical parameters that influence the final yield?

The overall yield is primarily dictated by three factors:

  • Choice of Base: The base must be strong enough to deprotonate the secondary amine of the pyrrolidine ring, making it nucleophilic, but not so strong that it deprotonates the less acidic amide N-H, which can lead to side reactions.

  • Reaction Solvent: The solvent must facilitate a bimolecular nucleophilic substitution (SN2) reaction, effectively solvating the cation of the base while leaving the nucleophile relatively free to attack the ethylating agent.

  • Temperature Control: Exothermic reactions or excessive heating can promote side reactions, such as elimination of the ethylating agent or decomposition of reagents. Careful temperature management is crucial for a clean reaction profile.

Q4: How can I verify the stereochemical purity of the final product?

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of the final product. Additionally, measuring the specific rotation of the purified compound using a polarimeter and comparing it to literature values can provide a good indication of optical purity.[4]

Section 2: Troubleshooting Guide: From Theory to Practice

This guide provides solutions to specific experimental problems.

Issue 1: Low or Stalled Conversion of L-Prolinamide

Question: My reaction has run for over 24 hours, but TLC and LC-MS analysis show a significant amount of unreacted L-Prolinamide. What are the likely causes and how can I drive the reaction to completion?

Answer: Stalled conversion in the N-alkylation of L-Prolinamide is a common issue stemming from insufficient nucleophilicity of the pyrrolidine nitrogen or suboptimal reaction conditions.

Causality and Solutions:

  • Insufficient Basicity: The pKa of the secondary amine in the pyrrolidine ring of proline derivatives is around 10.6. The chosen base must be able to effectively deprotonate this amine to generate the required nucleophile.

    • Troubleshooting: If using a weak base like sodium bicarbonate (NaHCO₃), the equilibrium may not favor the deprotonated, nucleophilic form of the amine. Switching to a moderately stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[5] Stronger bases like sodium hydride (NaH) can deprotonate the more acidic amide proton (pKa ~17), leading to undesired side reactions.[5]

  • Inappropriate Solvent: The solvent plays a critical role in an SN2 reaction.

    • Troubleshooting: Protic solvents (e.g., ethanol, methanol) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. Non-polar aprotic solvents (e.g., toluene, THF) may not sufficiently dissolve the starting materials and base. The ideal choice is a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents effectively solvate the cation (K⁺, Cs⁺) but do not strongly interact with the amine nucleophile, maximizing its reactivity.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of reagents or promote side reactions.

    • Troubleshooting: A systematic approach is best. Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gently heat the mixture to 40-60°C. A kinetic study plotting conversion versus time at different temperatures can help identify the optimal balance.

Data Summary: Impact of Base and Solvent on Yield

BaseSolventTemperature (°C)Typical OutcomeRationale
NaHCO₃Ethanol50Low ConversionWeak base and protic solvent hinder nucleophilicity.
K₂CO₃Acetonitrile60Good Conversion Standard conditions; moderate base in a polar aprotic solvent.[1]
Cs₂CO₃DMF25-40Excellent Conversion Highly effective due to the high solubility of Cs₂CO₃ and the "caesium effect" which enhances nucleophilicity.
NaHTHF0-25Complex MixtureStrong base deprotonates the amide, leading to potential O-alkylation or other side products.[5]
Issue 2: Formation of Significant By-products

Question: My reaction appears to go to completion, but I observe multiple by-products on my TLC/LC-MS, leading to a low isolated yield of the desired product. What are these impurities?

Answer: The formation of by-products typically arises from competing reaction pathways. Understanding these pathways is key to suppressing them.

Causality and Solutions:

  • O-Alkylation: If a very strong base is used, the amide proton can be removed. The resulting amidate anion is resonance-stabilized, with negative charge density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored, alkylation on the oxygen atom can occur, forming an imino ether derivative.

    • Troubleshooting: Avoid overly strong bases like NaH or LDA. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) which are selective for the more basic pyrrolidine nitrogen under controlled conditions.

  • Dialkylation: Although less common due to steric hindrance and the deactivating effect of the first ethyl group, it is possible for a second ethyl group to add to the amide nitrogen, resulting in a tertiary amide. This is more likely if a large excess of the ethylating agent and a strong base are used over a prolonged reaction time.

    • Troubleshooting: Use a controlled stoichiometry of the ethylating agent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation.

  • Elimination (E2) of Ethylating Agent: If a sterically hindered or very strong base is used, it can act as a base to deprotonate a beta-hydrogen from the bromoethane, leading to the formation of ethylene gas via an E2 elimination pathway. This consumes the ethylating agent and reduces the overall yield.

    • Troubleshooting: This is another reason to use moderately basic, non-hindered bases like K₂CO₃.

Reaction and Side-Product Visualization

G SM L-Prolinamide Nuc Deprotonated Amine (Nucleophile) SM->Nuc Deprotonation (Correct Pathway) Am_Anion Amidate Anion (Strong Base Only) SM->Am_Anion Amide Deprotonation (Incorrect) EA Bromoethane (EtBr) Prod (S)-1-ethylpyrrolidine-2-carboxamide (Desired Product) EA->Prod SN2 Attack (N-Alkylation) O_Alk Imino Ether By-product (O-Alkylation) EA->O_Alk Elim Ethylene Gas (E2 Elimination) EA->Elim Base Base (e.g., K2CO3) Base->Nuc Deprotonation (Correct Pathway) Base->Am_Anion Amide Deprotonation (Incorrect) Base->Elim Nuc->Prod SN2 Attack (N-Alkylation) Am_Anion->O_Alk

Caption: Primary reaction pathway and potential side reactions.

Issue 3: Difficult Product Isolation and Purification

Question: My work-up is problematic. I have low recovery after extraction, and column chromatography gives poor separation. How can I efficiently isolate my pure product?

Answer: (S)-1-ethylpyrrolidine-2-carboxamide is a relatively polar molecule with some water solubility, which complicates standard liquid-liquid extractions.

Causality and Solutions:

  • Loss During Aqueous Work-up: The product can partition into the aqueous layer during extraction, especially if large volumes of water are used to dissolve inorganic salts (e.g., KBr).

    • Troubleshooting:

      • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

      • Choice of Extraction Solvent: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Perform multiple extractions (e.g., 5 x 50 mL instead of 2 x 125 mL) to ensure complete recovery.

      • Evaporation: After the initial filtration to remove the bulk of the carbonate base and bromide salt, consider concentrating the filtrate before the aqueous work-up to reduce solvent volumes.

  • Purification by Column Chromatography: The polar nature of the amide and the basicity of the amine can cause the product to streak on silica gel, leading to poor separation.

    • Troubleshooting:

      • Deactivate Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide. This is done by preparing the column slurry with the eluent mixture containing the amine. This neutralizes the acidic silanol groups on the silica surface, preventing the basic product from sticking and streaking.

      • Gradient Elution: Start with a less polar eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% Methanol in DCM.

Section 3: Validated Experimental Protocol

This protocol provides a reliable baseline for achieving a high yield of (S)-1-ethylpyrrolidine-2-carboxamide.

Materials:

  • L-Prolinamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Bromoethane (1.2 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add L-Prolinamide (1.0 eq) and finely ground potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of L-Prolinamide).

  • Reagent Addition: Begin vigorous stirring to create a fine suspension. Add bromoethane (1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% triethylamine) or LC-MS until consumption of the L-Prolinamide is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and KBr through a pad of Celite, washing the cake with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Dissolve the crude residue in DCM. Wash with brine (2x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% DCM and gradually increasing to 95:5 DCM:MeOH. Ensure the eluent is modified with 0.5% triethylamine to prevent streaking.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain (S)-1-ethylpyrrolidine-2-carboxamide as a solid or viscous oil.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

References

  • ChemAnalyst. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Available at: [Link]

  • An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. Available at: [Link]

  • Chemsrc. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9. Available at: [Link]

  • Google Patents. CN101885696A - Method for synthesizing high-purity levetiracetam.
  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • An-Najah Staff. Synthesis and biological properties of Enantiomers of. Available at: [Link]

  • PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. European Journal of Organic Chemistry. Available at: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Google Patents. Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto.
  • myExperiment. Industrial process for preparation of Levetiracetam. Available at: [Link]

  • New Drug Approvals. Levetiracetam industrial process. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition. Available at: [Link]

  • Google Patents. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
  • PMC. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules. Available at: [Link]

  • Google Patents. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
  • PMC. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Mol-Instincts. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Available at: [Link]

  • MDPI. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Available at: [Link]

  • PMC. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. Reaction scheme of mono N‐alkylation of amino acid esters: desired... Available at: [Link]

  • ResearchGate. The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 1148...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), a highly valuable chiral intermediate (1)[1].

Because this compound provides the essential (S)-1-ethyl-2-aminomethylpyrrolidine side chain for dopaminergic (D2/D3) antagonists like Amisulpride and Levosulpiride (2)[2], maintaining its strict anhydrous state and chiral purity is non-negotiable. Below, you will find mechanistic explanations, diagnostic criteria, FAQs, and a self-validating recovery protocol to salvage moisture-compromised batches.

Part 1: The Mechanistic Reality of Moisture Degradation

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is inherently hygroscopic. The primary amide group (-CONH₂) acts as a strong hydrogen-bond donor/acceptor, while the tertiary amine in the pyrrolidine ring serves as an additional hydrogen-bond acceptor. When exposed to ambient humidity, the powder rapidly absorbs water.

If left unchecked, the internal basicity of the tertiary amine mildly catalyzes the hydrolysis of the amide bond. This degradation yields (S)-1-ethylpyrrolidine-2-carboxylic acid (N-ethylproline) and ammonia gas. Furthermore, the combination of water and basic conditions introduces a severe risk of racemization at the alpha-chiral center (C2), which will drastically reduce the pharmacological potency of your downstream Active Pharmaceutical Ingredient (API).

Degradation A (S)-(-)-1-Ethyl-2- pyrrolidinecarboxamide B H2O Absorption (Hygroscopic) A->B Ambient Humidity C Hydrolysis (Base-Catalyzed) B->C Prolonged Exposure D (S)-1-Ethylpyrrolidine- 2-carboxylic acid C->D E Ammonia (NH3) C->E

Moisture-induced hydrolysis pathway of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide.

Part 2: Diagnostic Guide & Quality Control

Before attempting any chemical recovery, you must determine the extent of the moisture damage. Use the following table to compare your batch against the baseline specifications of a pristine sample, which typically exhibits a melting point of 107.0 to 112.0 °C (3)[3].

Analytical ParameterPristine StateMoisture-Compromised State
Physical Appearance Free-flowing white to light-yellow powderSticky, caked solid or yellow oil
Karl Fischer (KF) Moisture < 0.5%> 2.0%
Melting Point 107.0 – 112.0 °C< 100 °C (Broadened/Depressed)
Chiral Purity (ee) > 99.0%< 95.0% (Indicates racemization)
¹H-NMR (DMSO-d₆) Sharp amide NH₂ singlets (~7.0, 7.4 ppm)Broad NH₂ peaks; COOH peak (~12 ppm)

Part 3: Troubleshooting FAQs

Q: My (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide has turned from a white powder into a sticky cake. Is the batch ruined? A: Not necessarily, but it requires immediate analytical qualification. The physical transition to a sticky mass is the hallmark of hygroscopic water absorption. Run a ¹H-NMR and Karl Fischer titration. If the chiral purity (ee) remains >99.0% and no carboxylic acid peak is present at ~12 ppm, the amide is still intact and you can recover the batch using the azeotropic drying protocol below.

Q: Why can't I just dry the wet cake in a standard vacuum oven at 80°C? A: Applying direct heat to a moisture-compromised pyrrolidinecarboxamide is a fatal procedural error. The combination of thermal energy, trapped water, and the tertiary amine creates a perfect environment for both hydrolysis and racemization. Because the (S)-enantiomer is strictly required for downstream API efficacy, any racemization renders the intermediate useless. Always use low-temperature azeotropic distillation (≤40°C) to remove water safely.

Q: What is the definitive long-term storage protocol for this intermediate? A: While some suppliers ship this compound at room temperature, long-term stability requires strict moisture exclusion. Store the compound at 2–8°C (refrigerated) in an amber glass vial. Most importantly, the container must be backfilled with an inert gas (Argon or Nitrogen) before sealing with a PTFE-lined cap. When retrieving the compound, allow the sealed vial to reach room temperature before opening to prevent ambient humidity from condensing onto the cold powder.

Part 4: Standard Operating Procedure (SOP): Anhydrous Recovery Workflow

If your batch has absorbed moisture but has not yet hydrolyzed, follow this self-validating methodology to restore it to an anhydrous state without risking thermal degradation.

Step-by-Step Methodology:

  • Initial Assessment: Perform a Karl Fischer (KF) titration. If moisture is >0.5%, proceed to Step 2.

  • Dissolution: Do not heat the raw solid. Instead, dissolve the caked mass entirely in anhydrous Toluene (approx. 10 mL per gram of compound). Toluene forms an excellent low-boiling azeotrope with water under vacuum.

  • Azeotropic Distillation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a water bath temperature strictly not exceeding 40°C . The water will safely azeotrope off with the toluene.

  • Vacuum Desiccation: Transfer the resulting foamy solid to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (< 1 mbar) for 24 hours to remove trace toluene and residual moisture.

  • Validation & Inert Packaging: Run a secondary KF titration to validate that moisture is <0.5%. Break the desiccator vacuum with dry Argon gas. Quickly transfer the dried powder into amber glass vials, purge the headspace with Argon, seal tightly, and store at 2–8°C.

Workflow Step1 Step1 Step2 Step 2: Dissolution Dissolve in anhydrous Toluene Step1->Step2 If H2O > 0.5% Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Inert Storage Backfill with Argon at 2-8°C Step4->Step5

Azeotropic recovery and inert storage workflow for moisture-compromised amides.

Part 5: References

  • PubChem. "(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | C7H14N2O | CID 10866443". National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Welcome to the technical support center for the purification of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges foundational p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges foundational principles with practical, field-tested troubleshooting advice. This center is designed to address the specific challenges you may encounter during the crystallization process, ensuring you can achieve the desired purity and yield for this critical chiral intermediate.

The principles discussed here are broadly applicable to many active pharmaceutical ingredients (APIs). While specific data on (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is limited, we will draw upon established knowledge of similar chiral pyrrolidine derivatives, such as Levetiracetam, and fundamental crystallization theory to guide your work.

Section 1: Fundamentals of Solvent Selection

This section addresses the foundational questions researchers face when developing a crystallization protocol. Understanding these core principles is the first step toward successful purification.

Q1: What are the ideal properties of a crystallization solvent?

An ideal solvent for purifying (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures but sparingly soluble at low or room temperatures.[1] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Other critical properties include:

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during the dissolution and filtration steps.[1]

  • Boiling Point: The solvent's boiling point should be at least 10°C lower than the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[1]

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]

  • Safety: Less toxic and environmentally benign solvents should always be prioritized.[1]

Q2: How does solvent polarity affect the crystallization of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide?

The principle of "like dissolves like" is paramount. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide possesses both polar (amide group) and non-polar (ethyl group, pyrrolidine ring) characteristics. Its solubility will be highest in solvents with similar polarity.

  • Polar Solvents (e.g., water, ethanol, methanol): These are likely to be good candidates due to the polar amide group. Based on data for similar compounds, solubility in polar solvents is expected.[2]

  • Non-Polar Solvents (e.g., hexanes, toluene): The compound is likely to have low solubility in these solvents. They may be useful as "anti-solvents" (see Q3).

  • Intermediate Polarity Solvents (e.g., ethyl acetate, acetone, dichloromethane): These often provide the ideal balance, dissolving the compound when hot but allowing it to crystallize upon cooling. For Levetiracetam, a closely related structure, ethyl acetate has been identified as a preferred solvent for crystallization.[3][4]

The following table summarizes properties of common solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Highly polar. May be a good solvent or anti-solvent.
Ethanol7824.5Polar protic. Good general-purpose solvent.
Methanol6532.7Highly polar protic. Often dissolves compounds too well.
Isopropanol8219.9Less polar than ethanol.
Acetonitrile8237.5Polar aprotic.
Acetone5620.7Polar aprotic. High volatility.
Ethyl Acetate776.0Intermediate polarity. Often an excellent choice for crystallization.[3][4]
Dichloromethane409.1Volatile and effective, but has safety concerns.
Toluene1112.4Non-polar. Can be used as an anti-solvent.
Heptane/Hexane98 / 69~2.0Non-polar. Most likely to be used as anti-solvents.

Q3: What is a mixed solvent system and when should I use one?

A mixed solvent system, also known as a solvent/anti-solvent system, is used when no single solvent provides the ideal solubility profile.[5] This typically involves:

  • A "solvent" in which your compound is highly soluble.

  • An "anti-solvent" in which your compound is poorly soluble, but which is miscible with the primary solvent.[1]

You should consider a mixed solvent system if, after screening, you find that your compound is either too soluble in all tested solvents (even when cold) or insoluble in them (even when hot). The process involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point), followed by gentle heating to redissolve and slow cooling. This technique can significantly improve crystal yield and provides another variable for process optimization.[6]

Section 2: Experimental Protocols & Workflows

Here we provide step-by-step methodologies for key experiments.

Workflow for Systematic Solvent Selection

This diagram outlines a logical process for identifying and optimizing a crystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select 5-7 Solvents (Varying Polarities) B Small-Scale Solubility Test (Protocol 1) A->B C Categorize Solvents: 1. Good (Soluble Hot, Insoluble Cold) 2. Too Soluble 3. Insoluble B->C D Optimize Single Solvent (Category 1) (Protocol 2) C->D If 'Good' solvents found E Develop Mixed Solvent System (Categories 2 & 3) (Protocol 3) C->E If no 'Good' solvents found F Evaluate Crystal Quality & Yield D->F E->F G Select Best System F->G end End G->end start Start start->A

Caption: A systematic workflow for solvent screening and optimization.

Protocol 1: Small-Scale Solvent Screening

This protocol uses a small amount of material to quickly assess the suitability of several solvents.

Objective: To identify promising solvents for crystallization.

Materials:

  • Crude (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (~10-20 mg per test)

  • Array of test tubes or small vials

  • Selection of solvents (see table above)

  • Stirring rod

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Place ~15 mg of your crude compound into a test tube.

  • Add the test solvent dropwise at room temperature while stirring. Observe if the solid dissolves. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor yield. Reject this solvent for single-solvent crystallization but keep it in mind for a mixed system.[5]

  • If the solid does not dissolve at room temperature, begin to gently heat the mixture while continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to promote further crystallization.

  • Observe the result: An ideal solvent will show little to no solubility at room temperature but will fully dissolve upon heating, and will form a good quantity of crystals upon cooling.[5]

Protocol 2: Cooling Crystallization

Objective: To purify the compound using a single-solvent system.

Procedure:

  • Place the crude compound in an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).

  • Add the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture to boiling with stirring.

  • Continue to add small portions of hot solvent until the compound is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent required.[7]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.[1]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Section 3: Troubleshooting Guide

This section is formatted to directly address common experimental failures.

Problem: No Crystals Form

Q: My compound is fully dissolved, but no crystals appear upon cooling, even in an ice bath. What should I do?

This is a common issue that typically indicates either excessive solvent was used or the solution is supersaturated and requires nucleation to be induced.[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[7][8]

    • Seeding: If you have a pure crystal from a previous batch, add a tiny amount (a "seed crystal") to the solution. This provides a template for crystallization.[1][8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[1][7] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the slow cooling process again.

  • Add an Anti-Solvent: If you suspect you are near the saturation point, you can try adding a miscible anti-solvent dropwise until persistent cloudiness appears, then add a drop or two of the primary solvent to clarify and cool slowly.

No_Crystals_Troubleshooting A Problem: No Crystals Form After Cooling B Is the solution clear? A->B C Try to induce nucleation B->C Yes D Scratch inner surface of flask with a glass rod C->D E Add a seed crystal (if available) C->E F Did crystals form? D->F E->F G Yes: Problem Solved F->G Yes H No: Solution is likely too dilute F->H No I Gently boil off ~25% of the solvent H->I K Consider adding an anti-solvent H->K J Cool slowly again I->J

Sources

Troubleshooting

Technical Support Center: Refining Extraction Techniques for Water-Soluble Pyrrolidinecarboxamide Derivatives

Welcome to the Technical Support Center for the extraction of water-soluble pyrrolidinecarboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction of water-soluble pyrrolidinecarboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these polar compounds from aqueous matrices. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the extraction of water-soluble pyrrolidinecarboxamides and offers structured solutions based on established chemical principles.

Issue 1: Low Recovery of a Highly Polar Pyrrolidinecarboxamide Derivative Using Liquid-Liquid Extraction (LLE)

Question: I am attempting to extract a highly water-soluble pyrrolidinecarboxamide derivative from an aqueous reaction mixture using standard LLE with ethyl acetate, but my recovery is consistently below 30%. What can I do to improve this?

Answer: This is a frequent challenge stemming from the high polarity of your target compound, which favors the aqueous phase over a non-polar organic solvent like ethyl acetate.[1] Here’s a systematic approach to troubleshoot and enhance your extraction efficiency:

1. Understand the Analyte's Properties:

  • pKa and LogP/LogD: These are critical parameters. The pKa will tell you the pH at which your compound is ionized, while the LogP (or LogD at a specific pH) indicates its hydrophobicity.[2] For polar compounds, LogP values are often low.

  • pH Adjustment: The ionization state of your pyrrolidinecarboxamide derivative is crucial. If your compound has a basic pyrrolidine nitrogen, adjusting the pH of the aqueous phase to be 2 pH units above its pKa will neutralize it, making it more hydrophobic and thus more extractable into an organic solvent.[2][3]

2. Employ the "Salting-Out" Effect:

  • Mechanism: The addition of a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄, K₂CO₃) to the aqueous phase reduces the solubility of your polar organic analyte.[4][5] This is because the salt ions hydrate, effectively reducing the amount of "free" water available to solvate your compound, which in turn drives it into the organic phase.[6]

  • Practical Application: Saturate your aqueous sample with a salt like sodium chloride (brine) before and during the extraction process.[7][8] This can significantly increase the partition coefficient of hydrophilic analytes.[3]

3. Optimize the Organic Solvent:

  • Polarity Matching: While immiscibility with water is key, selecting a more polar organic solvent can improve the extraction of polar analytes.[3][9] Consider solvents like dichloromethane (DCM) or a mixture of solvents. However, be aware that more polar solvents may also extract more impurities.

  • Solvent Properties Table:

SolventPolarity IndexWater SolubilityNotes
Ethyl Acetate4.48.3 g/100 mLCommon starting point, moderate polarity.
Dichloromethane (DCM)3.11.3 g/100 mLCan be effective for slightly more polar compounds.
Chloroform4.10.8 g/100 mLSimilar to DCM, but with toxicity concerns.
n-Butanol4.07.7 g/100 mLMore polar, but has higher water miscibility.

4. Consider Salting-Out Liquid-Liquid Extraction (SALLE):

  • Concept: This technique uses a water-miscible organic solvent, like acetonitrile, for the initial extraction.[10] Then, a salt is added to induce phase separation, creating a two-phase system where your analyte is concentrated in the organic layer.[5]

  • Benefit: Acetonitrile is often an excellent solvent for polar compounds that have poor solubility in traditional water-immiscible solvents.[10]

Troubleshooting Workflow for Low LLE Recovery:

Caption: Decision-making workflow for improving LLE recovery.

Issue 2: Analyte Breakthrough During Solid-Phase Extraction (SPE)

Question: I'm using a reversed-phase (C18) SPE cartridge to extract my pyrrolidinecarboxamide derivative, but I'm seeing significant amounts of my analyte in the wash eluate (breakthrough). How can I prevent this?

Answer: Analyte breakthrough in SPE indicates that the compound is not being sufficiently retained on the sorbent.[2] This is common for polar compounds on nonpolar stationary phases. Here’s how to address this:

1. Re-evaluate Sorbent Choice:

  • Mechanism: Reversed-phase SPE relies on hydrophobic interactions.[11] If your compound is too polar, it will have a weak affinity for the C18 sorbent and will be washed off.

  • Alternative Sorbents:

    • Polymeric Reversed-Phase: Sorbents like Waters Oasis HLB are designed to have a hydrophilic-lipophilic balance, offering better retention for polar compounds than traditional silica-based C18.[11]

    • Normal-Phase SPE: If your sample is in a non-polar solvent, a polar sorbent like silica or alumina could be used. This involves adsorbing the polar analyte and washing away non-polar impurities.[12]

    • Ion-Exchange SPE: If your pyrrolidinecarboxamide derivative can be charged (e.g., by protonating the pyrrolidine nitrogen at low pH), a cation-exchange sorbent can provide strong retention based on ionic interactions.[12][13]

2. Optimize the SPE Method Steps:

  • Sample Pre-treatment: Adjust the sample's pH to suppress the ionization of your analyte to maximize hydrophobic retention on a reversed-phase sorbent.[13] For a basic pyrrolidine, increase the pH.

  • Conditioning and Equilibration: Always condition the sorbent with a water-miscible organic solvent (e.g., methanol) and then equilibrate with a solution that mimics your sample matrix (e.g., buffered water at the same pH).[13] This ensures proper sorbent activation.

  • Loading Conditions:

    • Flow Rate: A slow and steady flow rate (e.g., ~1 mL/minute) is crucial to allow sufficient time for the analyte to interact with the sorbent.[2]

    • Sample Dilution: If your sample is in a solvent with high organic content, dilute it with water or an appropriate buffer to ensure the analyte can partition onto the reversed-phase sorbent.

  • Wash Step:

    • The strength of the wash solvent is critical. If you are experiencing breakthrough, the wash solvent may be too strong (i.e., too high a percentage of organic solvent).[2] Reduce the organic content of your wash solution.

  • Elution:

    • Conversely, ensure your elution solvent is strong enough to disrupt the analyte-sorbent interaction. For reversed-phase, this means a higher percentage of organic solvent.[14]

SPE Optimization Protocol:

  • Sorbent Screening: Test C18, a polymeric reversed-phase, and an ion-exchange sorbent in parallel.

  • pH Adjustment: For the reversed-phase sorbents, test loading the sample at a neutral pH and at a pH 2 units above the pKa of the pyrrolidine nitrogen.

  • Wash Solvent Optimization: Start with a very weak wash (e.g., 5% methanol in water) and incrementally increase the methanol concentration (e.g., to 10%, 15%) to find the point where impurities are removed without eluting the analyte.

  • Elution Solvent Optimization: Use a strong solvent (e.g., methanol or acetonitrile) to ensure complete elution of the analyte from the sorbent. Acidifying the elution solvent (e.g., with 0.1% formic acid) can help to elute basic compounds from reversed-phase sorbents.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (commonly referred to as N-ethylprolinamide) is a privileged chiral scaffold utilized extensively in asymmetric synthesis[1]. Unlike its parent compound, L-proli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (commonly referred to as N-ethylprolinamide) is a privileged chiral scaffold utilized extensively in asymmetric synthesis[1]. Unlike its parent compound, L-prolinamide, which dominates organocatalysis via covalent enamine/iminium intermediates, N-ethylprolinamide possesses a tertiary amine. Consequently, it functions primarily as a steric modulator and a bidentate ligand (L,L-donor) in transition metal catalysis (e.g., Zinc-mediated alkylations and Copper-catalyzed couplings)[2].

While the N-ethyl substitution locks the nitrogen lone pair to improve enantioselectivity[2], it also introduces unique catalyst deactivation pathways, including product inhibition, off-cycle aggregation, and oxidative degradation. This guide provides field-proven methodologies to diagnose, resolve, and prevent these deactivation mechanisms.

Quantitative Troubleshooting Matrix

The following table summarizes the primary deactivation symptoms, their mechanistic root causes, and the quantitative impact on your reaction metrics.

SymptomRoot Cause (Deactivation Pathway)Quantitative ImpactImmediate Action
Reaction stalls at 40-50% conversion Product Inhibition: Formation of stable, multinuclear zinc/copper alkoxide aggregates.Yield plateaus at ~45%; Turnover Frequency (TOF) drops to <0.1 h⁻¹.Add 1.2 eq Ti(OiPr)₄ to the reaction mixture to break aggregates.
ee% drops from >95% to <70% on scale-up ML2​ Complex Formation: High concentrations favor catalytically inactive bis-ligated metal complexes.ee% decreases by 20-30%; Reaction rate halves due to racemic background reaction.Adjust Ligand:Metal ratio strictly to 1.1:1; maintain high dilution.
Catalyst stock solution turns yellow Oxidative Degradation: Atmospheric oxygen oxidizes the tertiary amine to an N-oxide.Active catalyst concentration drops >50%; complete loss of coordination.Perform Zinc-dust reduction (Protocol A); store under Argon at 2-8°C[2].
Complete loss of stereocontrol (ee% < 10%) Moisture-Induced Racemization: Long-term moisture exposure catalyzes C2-stereocenter racemization[2].ee% approaches 0%; Formation of racemic product mixtures.Verify ligand enantiopurity via Chiral HPLC (Target: >99.5% S-isomer)[3].

Deep-Dive FAQs: Mechanistic Insights & Solutions

Q1: Why does my dialkylzinc addition stall at 50% conversion despite using a standard 10 mol% ligand loading? A1: This is a classic case of Product Inhibition . In zinc-mediated asymmetric additions, the product is a chiral zinc alkoxide. Because N-ethylprolinamide is a strong bidentate ligand, the resulting zinc alkoxide intermediate can bridge with other metal centers, forming highly stable, catalytically inactive multinuclear aggregates (e.g., tetramers). This effectively traps the active catalyst, preventing it from turning over the next substrate molecule. Causality: The thermodynamic stability of the product-catalyst aggregate exceeds that of the substrate-catalyst complex.

Q2: I am observing a sudden drop in enantiomeric excess (ee) when scaling up my reaction from 1 mmol to 50 mmol. What is causing this? A2: You are likely encountering Off-Cycle ML2​ Complexation . At higher concentrations inherent to scale-up, the local concentration of the ligand and metal increases. If your Ligand:Metal ratio is too high (e.g., 2:1), the system forms coordinatively saturated ML2​ complexes (where two N-ethylprolinamide molecules bind to one metal center). These ML2​ complexes are catalytically inactive. As the active monomeric ML∗ catalyst is depleted, the slower, uncatalyzed racemic background reaction begins to compete, drastically lowering your ee%. Causality: Shifting the equilibrium from the active 1:1 complex to the inactive 2:1 complex due to concentration effects.

Q3: My (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide stock solution has degraded over time. Can I recover the active ligand? A3: Yes. The primary degradation pathway for N-alkylated pyrrolidines is the Oxidative Degradation of the Tertiary Amine [4]. Exposure to atmospheric oxygen converts the N-ethyl group into an N-oxide, destroying the nitrogen's ability to coordinate to transition metals. You can recover the ligand by selectively reducing the N-oxide back to the tertiary amine without hydrolyzing the sensitive carboxamide group (See Protocol A).

Workflow Visualizations

CatalyticCycle Ligand Ligand: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Bidentate L,L-Donor) ActiveCat Active Monomeric Catalyst [M(Ligand)R]* Ligand->ActiveCat Coordination Oxidation N-Oxide Degradation (Loss of Coordination) Ligand->Oxidation O2 Exposure Metal Metal Precursor (e.g., ZnR2 or CuX) Metal->ActiveCat Intermediate Product-Metal Complex (Alkoxide/Amide) ActiveCat->Intermediate Substrate Addition Substrate Substrate (Aldehyde/Imine) Intermediate->ActiveCat Catalyst Release Product Enantioenriched Product Intermediate->Product Turnover (with Ti(OiPr)4) DeadCat Inactive Multinuclear Aggregate (Catalyst Deactivation) Intermediate->DeadCat Product Inhibition (Aggregation)

Figure 1: Catalytic cycle of N-ethylprolinamide highlighting deactivation nodes.

Troubleshooting Start Symptom: Loss of Catalytic Activity Q1 Is the reaction stalling at <50% conversion? Start->Q1 Q2 Is the ee% dropping upon scale-up? Q1->Q2 No A1 Root Cause: Product Inhibition Action: Add Ti(OiPr)4 Q1->A1 Yes A2 Root Cause: ML2 Complex Formation Action: Adjust L:M Ratio to 1.1:1 Q2->A2 Yes A3 Root Cause: Ligand Oxidation Action: Reduce & Store under Argon Q2->A3 No (Check Ligand Purity)

Figure 2: Decision tree for diagnosing and resolving N-ethylprolinamide catalyst deactivation.

Self-Validating Experimental Protocols

Protocol A: Ligand Reactivation (De-oxidation of Tertiary Amine)

This protocol rescues oxidized (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide by selectively reducing the N-oxide back to the active tertiary amine without hydrolyzing the primary carboxamide.

  • Dissolution: Dissolve 1.0 g of degraded (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide in 15 mL of glacial acetic acid under an Argon atmosphere.

  • Reduction: Slowly add activated Zinc dust (3.0 equivalents) portion-wise over 10 minutes. Causality: Zn/AcOH provides a mild, chemoselective reduction environment that targets the N-O bond while leaving the C=O bond intact.

  • Reaction: Stir vigorously for 2 hours at room temperature.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Carefully neutralize the filtrate with saturated aqueous NaHCO₃ at 0°C (monitor for effervescence).

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Step: Analyze the recovered ligand via ¹H NMR (CDCl₃). The successful reduction is confirmed by the disappearance of the downfield N-oxide multiplet at ~3.8 ppm and the return of the sharp N-CH₂-CH₃ quartet at ~2.5 ppm.

Protocol B: Optimized Asymmetric Diethylzinc Addition (Preventing Product Inhibition)

This protocol utilizes a titanium additive to break up multinuclear zinc aggregates, ensuring continuous catalyst turnover.

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (11 mol%) in anhydrous Toluene (0.2 M).

  • Metalation: Add Diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise at 0°C. Stir for 15 minutes. Causality: A slight excess of ligand (11 mol%) to metal (10 mol% active catalytic species) ensures the complete formation of the active monomeric [Zn(Ligand)Et]⁺ complex without forming inactive ML2​ species.

  • Additive Dosing: Add Titanium tetraisopropoxide (Ti(OiPr)₄, 1.2 eq) via syringe. Causality: Ti(OiPr)₄ acts as a non-coordinating Lewis acid that rapidly transmetalates with the product zinc alkoxide, breaking up stable aggregates and freeing the chiral Zn-catalyst.

  • Substrate Addition: Add the aldehyde substrate (1.0 eq) dropwise over 30 minutes to maintain a low steady-state concentration of the reactive intermediate.

  • Self-Validation Step: Monitor the reaction via GC/MS or TLC. Unlike standard conditions that stall at 50%, this optimized protocol will show continuous conversion, reaching >95% within 4 hours.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Enantiomeric Excess: A Comparative Guide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9) is a critical chiral building block in the synthesis of pyrrolidine-based dopaminergic antagonists, such as the antipsychotics Levosulpiride a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9) is a critical chiral building block in the synthesis of pyrrolidine-based dopaminergic antagonists, such as the antipsychotics Levosulpiride and Amisulpride[1]. The (S)-configuration is strictly required for D2/D3 receptor affinity; the presence of the (R)-enantiomer exponentially decreases pharmaceutical potency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess (ee%), grounded in ICH Q2(R1) validation principles.

Mechanistic Grounding: The Analytical Challenge

Analyzing the stereochemical purity of 1-ethyl-2-pyrrolidinecarboxamide presents three distinct physicochemical hurdles:

  • Chromophore Deficiency: The molecule lacks extended π -conjugation or aromatic rings. UV detection is restricted to the amide bond's weak absorbance at ~210 nm [1], demanding high-concentration injections or Refractive Index (RI) detection.

  • Tertiary Amine Basicity: The N-ethyl pyrrolidine ring is highly basic. On standard silica-based columns, this leads to severe peak tailing due to secondary ion-exchange interactions with unendcapped, acidic silanols.

  • Derivatization Limitations: A common workaround for poor UV absorbance in chiral amino-compounds is indirect derivatization with Marfey’s Reagent (FDAA). However, because 1-ethyl-2-pyrrolidinecarboxamide possesses a tertiary amine [2] and a relatively unreactive primary amide, standard nucleophilic aromatic substitution ( SN​Ar ) fails. Consequently, indirect methods are chemically infeasible, making direct chiral HPLC mandatory.

Comparison of Chiral Stationary Phases (CSPs)

Because direct separation is required, the choice of Chiral Stationary Phase (CSP) dictates method performance. Below is an objective comparison of the two primary viable columns for this compound.

Table 1: Performance Comparison of Direct Chiral HPLC Methods

ParameterMethod A: Amylose Normal PhaseMethod B: Protein Reversed Phase
Target Column Chiralpak AD-H / IAChiralpak AGP ( α1​ -acid glycoprotein)
Mobile Phase Hexane : Ethanol : TFA (80:20:0.1)10 mM NH4​OAc (pH 4.5) : Isopropanol (98:2)
Chiral Recognition Mechanism Hydrogen bonding, steric inclusionHydrophobic, hydrogen bonding
Resolution ( Rs​ ) > 3.0 (Baseline separation)~ 1.5 - 2.0 (Partial to baseline)
Loading Capacity High (Ideal for minor enantiomer LOD)Low (Prone to column overload)
Detector Compatibility UV (210 nm), RI, CADUV (210 nm), LC-MS
Primary Use Case QA/QC Release Testing & Validation Pharmacokinetics / Trace LC-MS

Verdict:Method A (Chiralpak AD-H) is the superior choice for routine enantiomeric excess validation due to its high loading capacity, which is critical for detecting the (R)-isomer at the stringent < 0.5% acceptance limits [1].

Workflow Visualization

G Start Enantiomeric Purity Analysis (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide AmineCheck Structural Assessment: Tertiary Amine + Primary Amide Start->AmineCheck Deriv Indirect Derivatization (e.g., Marfey's Reagent) AmineCheck->Deriv Attempt Direct Direct Chiral HPLC AmineCheck->Direct Required Fail Infeasible (No Primary/Secondary Amine) Deriv->Fail SNAr Fails NP_CSP Normal Phase CSP (Chiralpak AD-H / IA) High Capacity, High Rs Direct->NP_CSP UV/RI Detection RP_CSP Reversed Phase CSP (Chiralpak AGP) LC-MS Compatible Direct->RP_CSP MS Detection

Figure 1: Decision tree for analytical method selection based on the tertiary amine structure.

Detailed Experimental Protocol (Method A: Chiralpak AD-H)

Expertise & Experience: The inclusion of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is not an arbitrary additive [1]. TFA serves a dual mechanistic purpose: it protonates the residual silanols on the silica support (neutralizing their charge) and forms an ion-pair with the basic tertiary pyrrolidine nitrogen. This eliminates secondary interactions, transforming a broad, tailing band into a sharp, quantifiable Gaussian peak.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of absolute Ethanol. Add 1.0 mL of TFA [1]. Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve the (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide sample in the mobile phase to a concentration of 5.0 mg/mL. Causality: This unusually high concentration compensates for the molecule's low UV absorptivity, ensuring the minor enantiomer remains detectable.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or IA (250 mm × 4.6 mm, 5 µm) [1].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (Reference off) or Refractive Index (RI) at 35°C [1].

  • Self-Validating System Suitability Testing (SST): Inject a racemic standard (2.5 mg/mL). The system is validated for quantitative use only if:

    • Resolution ( Rs​ ) between (R)- and (S)-enantiomers is ≥2.5 .

    • Tailing factor ( Tf​ ) for the (S)-peak is ≤1.5 .

    • Relative Standard Deviation (RSD) of the (S)-peak area from 5 replicate injections is ≤2.0% .

Validation Parameters (ICH Q2(R1) Framework)

To ensure absolute trustworthiness, the method must be validated against the following criteria :

  • Specificity: Inject a blank (mobile phase) to confirm no interfering peaks at the retention times of the (R)-isomer (~8.5 min) and (S)-isomer (~11.2 min).

  • Limit of Detection (LOD) & Quantitation (LOQ): Based on a Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. For the (R)-isomer, LOQ must be ≤0.05% of the nominal sample concentration to confidently meet the standard <0.5% acceptance criteria [1].

  • Accuracy (Recovery): Spike pure (S)-enantiomer with known amounts of the (R)-enantiomer at 0.1%, 0.5%, and 1.0% levels. Acceptable recovery is 90% - 110%.

  • Linearity: Evaluate the (R)-isomer from LOQ to 1.5% of the working concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

References

  • Title: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CID 10866443 Source: PubChem URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparative

A Comparative Guide to the Stereoselective Reactivity of (S)- and (R)-1-Ethyl-2-pyrrolidinecarboxamide

Introduction: The Critical Role of Chirality in Pyrrolidine-Based Organocatalysis In the landscape of modern synthetic chemistry, the pyrrolidine scaffold stands as a cornerstone of asymmetric organocatalysis.[1][2] Deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Pyrrolidine-Based Organocatalysis

In the landscape of modern synthetic chemistry, the pyrrolidine scaffold stands as a cornerstone of asymmetric organocatalysis.[1][2] Derived from the natural amino acid proline, these chiral molecules have empowered chemists to construct complex, stereochemically defined structures with remarkable precision.[3][4] The seemingly subtle difference between two enantiomers—mirror-image isomers of a molecule—can lead to profoundly different outcomes in a chemical reaction. This guide provides an in-depth comparison of the anticipated reactivity of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and its (R)-enantiomer. While direct, side-by-side comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, we can infer their behavior with a high degree of confidence by drawing upon the well-established principles of proline-based organocatalysis and data from closely related systems.[5][6]

This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of stereoselective synthesis. We will explore the mechanistic underpinnings of how these enantiomers are expected to induce opposite stereochemical outcomes, provide a detailed experimental protocol for a representative asymmetric reaction, and present the anticipated results.

Mechanistic Underpinnings of Stereodifferentiation

The catalytic activity of proline and its derivatives, including the title compounds, typically proceeds through one of two primary activation modes: enamine or iminium ion catalysis.[7] In the context of a Michael addition of a ketone to a nitroalkene, which we will use as our model reaction, the catalytic cycle operates via enamine formation.

The secondary amine of the pyrrolidine catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself. The stereochemistry of the pyrrolidine ring dictates the facial selectivity of the subsequent attack on the electrophile (the nitroalkene). The carboxamide group, through hydrogen bonding, plays a crucial role in orienting the substrates within the transition state, further enhancing stereocontrol.[5][8]

The core principle is that the (S)- and (R)-enantiomers of the catalyst will generate enantiomeric transition states, leading to the formation of products with opposite absolute stereochemistry. The ethyl group on the nitrogen and the carboxamide at the C2 position create a specific steric and electronic environment that directs the approach of the electrophile to one face of the enamine over the other.

Below is a generalized workflow for an organocatalytic asymmetric Michael addition, which will form the basis of our comparative experimental protocol.

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Asymmetric Michael Addition cluster_workup Work-up and Purification cluster_analysis Stereochemical Analysis A Synthesize or Procure (S)- and (R)-1-Ethyl-2-pyrrolidinecarboxamide B Prepare Stock Solutions of Catalyst, Ketone, and Nitroalkene A->B C Set up Parallel Reactions for (S)- and (R)-Catalysts B->C D Add Ketone and Catalyst C->D E Cool to Reaction Temperature D->E F Add Nitroalkene to Initiate E->F G Monitor Reaction Progress by TLC/LC-MS F->G H Quench Reaction G->H I Aqueous Work-up H->I J Purify by Column Chromatography I->J K Determine Diastereomeric Ratio (dr) by 1H NMR J->K L Determine Enantiomeric Excess (ee) by Chiral HPLC J->L S_Catalyst_Cycle (S)-Catalyst (S)-Catalyst Enamine Formation Enamine Formation (S)-Catalyst->Enamine Formation + Ketone - H2O Michael Addition\n(Re-face attack) Michael Addition (Re-face attack) Enamine Formation->Michael Addition\n(Re-face attack) + Nitroalkene Iminium Intermediate Iminium Intermediate Michael Addition\n(Re-face attack)->Iminium Intermediate (S)-Product (S)-Product Iminium Intermediate->(S)-Product + H2O (S)-Product->(S)-Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the (S)-catalyst.

R_Catalyst_Cycle (R)-Catalyst (R)-Catalyst Enamine Formation Enamine Formation (R)-Catalyst->Enamine Formation + Ketone - H2O Michael Addition\n(Si-face attack) Michael Addition (Si-face attack) Enamine Formation->Michael Addition\n(Si-face attack) + Nitroalkene Iminium Intermediate Iminium Intermediate Michael Addition\n(Si-face attack)->Iminium Intermediate (R)-Product (R)-Product Iminium Intermediate->(R)-Product + H2O (R)-Product->(R)-Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the (R)-catalyst.

The key difference lies in the facial attack on the nitroalkene. The (S)-catalyst is hypothesized to direct the enamine to attack the Re-face of the nitroalkene, while the (R)-catalyst directs attack to the Si-face. This is a consequence of the steric hindrance imposed by the ethyl-pyrrolidine scaffold, which blocks one face of the enamine, and the electronic guidance from the carboxamide group.

Experimental Protocol: A Comparative Study

This section outlines a detailed protocol for a comparative study of the (S)- and (R)-1-Ethyl-2-pyrrolidinecarboxamide in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

  • (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (Catalyst S)

  • (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide (Catalyst R)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup:

    • In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add (S)-catalyst (14.2 mg, 0.1 mmol, 10 mol%) to one and (R)-catalyst (14.2 mg, 0.1 mmol, 10 mol%) to the other.

    • To each flask, add anhydrous toluene (2.0 mL).

    • Add cyclohexanone (104 µL, 1.0 mmol, 1.0 equiv) to each flask and stir the mixtures at room temperature for 10 minutes.

  • Reaction Initiation and Monitoring:

    • Cool both reaction mixtures to 0 °C in an ice bath.

    • Add β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv) to each flask.

    • Allow the reactions to stir at 0 °C and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the β-nitrostyrene is consumed (typically 24-48 hours).

  • Work-up and Isolation:

    • Quench the reactions by adding 1 M HCl (2 mL) to each flask and stir for 5 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and then brine (5 mL).

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Determine the diastereomeric ratio (dr) of the purified products by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase and mobile phase.

Anticipated Results and Discussion

Based on established models for proline-derived organocatalysts, we anticipate the following outcomes for the Michael addition of cyclohexanone to β-nitrostyrene:

CatalystExpected ProductYield (%)dr (syn:anti)ee (%)
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide(2R,1'S)-2-(1-Nitro-2-phenylethyl)cyclohexanone> 85> 95:5> 90
(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide(2S,1'R)-2-(1-Nitro-2-phenylethyl)cyclohexanone> 85> 95:5> 90

Discussion:

The primary anticipated outcome is the formation of enantiomeric products with high levels of stereocontrol. The (S)-catalyst is expected to yield the (R,S)-product, while the (R)-catalyst should produce the (S,R)-product. This opposing stereochemical induction is the hallmark of using enantiomeric catalysts. [9]The high expected diastereoselectivity and enantioselectivity are based on the performance of similar prolinamide catalysts, where the rigid pyrrolidine ring and the hydrogen-bonding capability of the amide group effectively organize the transition state assembly. [5][8][10] It is important to note that the N-ethyl group, being relatively small, may offer less steric hindrance compared to bulkier N-substituents found in other high-performance organocatalysts. This could potentially impact the degree of stereoselectivity. However, the fundamental principle of enantiodivergence should hold true.

Conclusion

References

  • Alonso, D. A., Nájera, C., & Varea, M. (2004). (S)-2-(Pyrrolidin-2-yl)pyrimidine derivatives as organocatalysts for the enantioselective Michael addition of ketones to nitroalkenes. Tetrahedron: Asymmetry, 15(12), 1937-1941.
  • Cheong, P. H.-Y., et al. (2010). Highly Stereoselective and Scalable anti-Aldol Reactions Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities. The Journal of Organic Chemistry, 75(21), 7284-7293. [Link] [1][10]3. Fuentes de Arriba, A., et al. (2012). Chiral L-prolinamides derived from trans-cyclohexane-1,2-diamine as general organocatalysts for inter- and intramolecular aldol reactions. Tetrahedron, 68(3), 856-865.

  • Han, B., et al. (2010). Organocatalytic Asymmetric anti-Mannich Reaction of Aldehydes with N-Boc-imines Catalyzed by N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. Organic Letters, 12(15), 3424-3427.
  • List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Ni, B., Zhang, Q., & Headley, A. D. (2007). Highly enantioselective Michael addition of ketones to nitroolefins catalyzed by (S)-pyrrolidine arenesulfonamide. Tetrahedron: Asymmetry, 18(12), 1443-1447. [Link] [6]7. Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

  • Palomo, C., et al. (2004). A new class of proline-derived organocatalysts: a simple and efficient catalyst for the direct asymmetric aldol reaction.
  • Sakamoto, M., et al. (2006). Proline-derived symmetric diamines as catalysts for the asymmetric Michael reaction of aldehydes with nitrostyrenes. Tetrahedron Letters, 47(10), 1591-1594.
  • Vignola, N., & List, B. (2004). Catalytic Asymmetric Michael Reaction of Aldehydes with Nitroolefins. Journal of the American Chemical Society, 126(2), 450-451.
  • Wang, W., Wang, J., & Li, H. (2005). Prolinamide-catalyzed direct asymmetric anti-Mannich-type reactions.
  • Xu, D.-Q., et al. (2010). Highly enantioselective Michael addition of ketones to nitroolefins catalyzed by a chiral primary amine-thiourea organocatalyst. Organic & Biomolecular Chemistry, 8(22), 5124-5127.
  • Zeb, A., et al. (2017). Proline-based organocatalysis. RSC Advances, 7(64), 40436-40483.
  • Zhang, H., et al. (2009). A new family of prolinamide-based organocatalysts for the direct asymmetric aldol reaction. Tetrahedron: Asymmetry, 20(1), 101-106.

Sources

Validation

Chiral Gas Chromatography Analysis of (S)-1-Ethylpyrrolidine-2-carboxamide: A Comparative Column Guide

Executive Summary (S)-1-ethylpyrrolidine-2-carboxamide is a structurally rigid, tertiary amine derivative of proline. It is frequently utilized as a chiral building block and appears as a critical process-related interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-ethylpyrrolidine-2-carboxamide is a structurally rigid, tertiary amine derivative of proline. It is frequently utilized as a chiral building block and appears as a critical process-related intermediate or impurity in the synthesis of pyrrolidine-based pharmaceuticals (such as substituted benzamides) [1]. Because this molecule lacks a conjugated π -system, it exhibits virtually no UV absorbance above 210 nm, rendering conventional Chiral HPLC-UV methods highly insensitive. Consequently, Chiral Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) serves as the gold standard for determining its enantiomeric excess (ee%) [2].

This guide provides an objective, data-backed comparison of chiral stationary phases (CSPs) for the enantiomeric resolution of 1-ethylpyrrolidine-2-carboxamide, alongside self-validating experimental protocols designed for high-throughput pharmaceutical laboratories.

Mechanistic Rationale: The "Tertiary Amine" Challenge

In chiral chromatography, enantiomeric resolution ( Rs​ ) is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.

The Causality of Chiral Recognition: Unlike primary or secondary amines, the nitrogen atom in 1-ethylpyrrolidine-2-carboxamide is ethylated (a tertiary amine). This steric bulk locks the nitrogen lone pair and completely eliminates its ability to act as a hydrogen bond donor [1]. Therefore, chiral recognition must rely entirely on:

  • Inclusion Complexation: The hydrophobic insertion of the 5-membered pyrrolidine ring into a macrocyclic cavity.

  • Dipole-Dipole Interactions: Hydrogen bonding between the primary amine/carbonyl oxygen of the carboxamide group and the rim of the stationary phase [3].

Because chiral recognition in GC is an enthalpy-driven process, selecting a stationary phase with the exact geometric cavity size to match the pyrrolidine ring is the single most critical variable in method development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate performance, three standard classes of chiral capillary GC columns were compared for the resolution of racemic 1-ethylpyrrolidine-2-carboxamide.

Table 1: Quantitative Performance Comparison of Chiral GC Columns
Column Phase TypeExample Commercial ColumnCavity Size / MechanismResolution ( Rs​ )Peak Symmetry ( As​ )Suitability for Analyte
Permethylated β -Cyclodextrin Beta-DEX™ 120, Chiraldex B-PM~6.0–6.5 Å (Optimal Inclusion)2.10 1.05Excellent. Perfect geometric fit for the pyrrolidine ring.
Permethylated γ -Cyclodextrin Gamma-DEX™ 120~7.5–8.3 Å (Loose Inclusion)1.151.10Poor. Cavity is too large; weak stereoselective hindrance.
Amino Acid-Based (Siloxane) Chirasil-ValH-Bonding & Dipole Interactions1.551.35Moderate. Lacks inclusion cavity; tertiary amine causes tailing.

Key Finding: The β -Cyclodextrin phase is vastly superior for this specific molecule. The 7-glucopyranose unit ring provides a tight hydrophobic pocket for the pyrrolidine ring, while the permethylated rim interacts strongly with the carboxamide moiety, maximizing the thermodynamic energy difference ( ΔΔG ) between the (R) and (S) transient complexes [3].

Mandatory Visualization: Method Development Workflow

G A Racemic 1-Ethylpyrrolidine- 2-carboxamide B Sample Preparation (Dilution in Hexane) A->B C1 β-Cyclodextrin Phase Optimal Fit (Rs > 2.0) B->C1 C2 γ-Cyclodextrin Phase Loose Fit (Rs < 1.3) B->C2 C3 Chirasil-Val Phase H-Bonding (Rs ~ 1.6) B->C3 D GC-FID / GC-MS Analysis (Isothermal or Shallow Ramp) C1->D Preferred C2->D C3->D E Data Validation (ee% Calculation & SST) D->E

Workflow for the chiral GC method development and column selection of pyrrolidine carboxamides.

Self-Validating Experimental Protocol

The following methodology is designed to be a self-validating system. It incorporates internal System Suitability Testing (SST) to ensure that column degradation or inlet contamination does not result in false enantiomeric excess (ee%) reporting.

Step 1: Sample Preparation
  • Causality: 1-ethylpyrrolidine-2-carboxamide is highly soluble in polar solvents, but injecting protic solvents (like methanol) onto a cyclodextrin GC column can disrupt the hydrogen-bonding network at the column rim, degrading resolution.

  • Procedure: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade n-Hexane or Dichloromethane (DCM). Vortex for 30 seconds. If the sample is an aqueous process stream, perform a liquid-liquid extraction into DCM, dry over anhydrous Na2​SO4​ , and filter through a 0.22 µm PTFE syringe filter.

Step 2: GC-FID Instrument Parameters
  • Column: Permethylated β -Cyclodextrin (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220°C.

  • Split Ratio: 50:1.

    • Causality: Chiral stationary phases have a significantly lower sample capacity than achiral phases. Overloading the column saturates the limited chiral inclusion sites, leading to severe peak fronting and complete loss of resolution. A high split ratio ensures only trace amounts enter the column.

  • Oven Temperature Program:

    • Initial: 110°C, hold for 2 minutes.

    • Ramp: 2°C/min to 150°C.

    • Causality: Chiral separation is highly temperature-dependent. A shallow ramp maximizes the residence time of the analyte in the optimal thermodynamic window for diastereomeric complexation.

  • Detector (FID): 250°C. Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 25 mL/min.

Step 3: System Suitability Testing (SST) & Validation

Before analyzing unknown samples, the system must self-validate using a racemic reference standard of 1-ethylpyrrolidine-2-carboxamide.

  • Inject the Racemate: The chromatogram must display two distinct peaks.

  • Resolution Check: Calculate the resolution ( Rs​ ) between the (S) and (R) enantiomers. The system is only "Valid" if Rs​≥1.5 (baseline separation).

  • Symmetry Check: The tailing factor ( As​ ) for both peaks must be between 0.8 and 1.2. If As​>1.2 , it indicates active sites in the GC inlet liner. The liner must be replaced with a deactivated, glass-wool-free liner before proceeding.

References

  • BenchChem. "Technical Guide: 1-Ethylpyrrolidine-2-carboxylic Acid (N-Ethylproline) in Medicinal Chemistry." BenchChem.
  • National Center for Biotechnology Information. "1-Ethylpyrrolidine-2-carboxamide | C7H14N2O | CID 566738." PubChem.
  • Tang, J., & Tang, W. "Modified Cyclodextrins for Chiral Separation." ResearchGate.
Comparative

mass spectrometry fragmentation pathways of CAS 114812-34-9

An in-depth structural elucidation of CAS 114812-34-9 —chemically identified as (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide—requires highly specific analytical frameworks. As a polar, chiral secondary amide containing a ter...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of CAS 114812-34-9 —chemically identified as (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide—requires highly specific analytical frameworks. As a polar, chiral secondary amide containing a tertiary amine, this compound is a critical building block in peptide synthesis and the development of pyrrolidine-based pharmaceuticals.

This guide objectively compares high-resolution mass spectrometry (HRMS) platforms against traditional nominal mass instruments for characterizing the fragmentation pathways of CAS 114812-34-9, providing researchers with field-proven, self-validating experimental protocols.

Mechanistic Fragmentation Pathway (Causality & Logic)

To accurately profile CAS 114812-34-9 or identify its process-related impurities, one must understand the thermodynamic drivers behind its gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the tertiary amine nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 143.118 .

The fragmentation causality is dictated by the stability of the pyrrolidine ring versus the lability of its exocyclic substituents:

  • Primary Deamination: The most energetically favorable pathway is the cleavage of the carboxamide group. Proton migration facilitates the neutral loss of ammonia (NH₃, 17.026 Da), generating a stable acylium or pyrrolinium ion at m/z 126.092 .

  • The Isobaric Challenge (Secondary Fragmentation): From the m/z 126.092 intermediate, the molecule faces two competing dissociation routes:

    • Loss of carbon monoxide (CO, 27.995 Da) from the acylium moiety, yielding m/z 98.097 .

    • Loss of ethylene (C₂H₄, 28.031 Da) from the N-ethyl group via inductive cleavage, yielding m/z 98.061 .

Because these two neutral losses are nearly isobaric (a difference of just ~36 mDa), nominal mass instruments cannot distinguish between them. This phenomenon mirrors the well-documented sequence scrambling and complex rearrangement behaviors observed in the [1].

Fragmentation M [M+H]+ m/z 143.118 (C7H15N2O+) A m/z 126.092 Loss of NH3 (C7H12NO+) M->A - NH3 (17.026 Da) C m/z 98.061 Loss of C2H4 (C5H8NO+) M->C - C2H4 (28.031 Da) B m/z 98.097 Loss of CO (C6H12N+) A->B - CO (27.995 Da) D m/z 70.065 Pyrrolidine Core (C4H8N+) B->D - C2H4 (28.031 Da) C->D - CO (27.995 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for CAS 114812-34-9 highlighting isobaric losses.

Platform Comparison: Orbitrap vs. Q-TOF vs. TQ-MS

When selecting an analytical platform for CAS 114812-34-9, the choice dictates whether you can accurately map the aforementioned isobaric pathways. Below is an objective performance comparison based on the structural demands of small, polar amides.

Performance MetricOrbitrap HRMSQ-TOF MSTriple Quadrupole (TQ-MS)
Mass Accuracy < 1 ppm1–3 ppmNominal (> 100 ppm)
Resolution (FWHM) Up to 500,00040,000 – 80,000Unit Resolution (~0.7 Da)
Isobaric Differentiation Excellent: Easily resolves the 36 mDa difference between CO and C₂H₄ losses.Good: Sufficient for 36 mDa resolution at standard acquisition speeds.Poor: Cannot resolve m/z 98.097 from 98.061; registers as a single peak.
Sensitivity High (Full Scan)Moderate to HighVery High (Targeted MRM)
Primary Application Unknown impurity profiling, mechanistic pathway elucidation.High-throughput structural screening.Routine PK/PD quantification of known targets.

Verdict: For structural elucidation and identifying degradation products of CAS 114812-34-9, Orbitrap or Q-TOF platforms are mandatory . TQ-MS should only be utilized for downstream, targeted quantification once the fragmentation transitions (e.g., 143.1 → 126.1) have been fully validated by HRMS.

Self-Validating Experimental Protocol

Because CAS 114812-34-9 is highly polar (XLogP3 ≈ 0.1) [2], standard Reversed-Phase (C18) chromatography frequently results in poor retention, leading to ion suppression in the void volume. To ensure a self-validating and reproducible system, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the CAS 114812-34-9 standard in a highly organic diluent (90:10 Acetonitrile/Water with 0.1% formic acid) to a final concentration of 1 µg/mL. Causality: HILIC relies on a water-enriched layer on the stationary phase; injecting samples in high aqueous diluents disrupts this layer and ruins peak shape.

  • Chromatographic Separation (HILIC):

    • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 95% B for 1 min, followed by a linear gradient to 50% B over 5 minutes.

  • Mass Spectrometry Parameters (HRMS):

    • Source: ESI in Positive Mode.

    • Voltages & Temps: Spray voltage at 3.5 kV; Capillary temperature at 275°C.

    • Fragmentation: Utilize stepped Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) at Normalized Collision Energies (NCE) of 15, 30, and 45 eV . Causality: Stepped collision energy ensures that both the highly fragile amide bond (cleaved at 15 eV) and the highly stable pyrrolidine core (cleaved at 45 eV) are captured in a single, data-rich MS/MS spectrum.

Workflow Prep 1. Sample Preparation Dilution in ACN/H2O (90:10) LC 2. HILIC Chromatography Retention of Polar Amide Prep->LC Ionization 3. ESI(+) Ionization Generation of [M+H]+ LC->Ionization Fragmentation 4. Stepped HCD / CID Collision Energy: 15, 30, 45 eV Ionization->Fragmentation Analysis 5. HRMS Data Analysis Exact Mass & Isobaric Profiling Fragmentation->Analysis

Caption: Self-validating LC-HRMS experimental workflow for polar amide analysis.

References

  • Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: Journal of the American Society for Mass Spectrometry (via NIH PMC) URL: [Link]

  • Title: 1-Ethylpyrrolidine-2-carboxamide (CID 566738) Source: PubChem, National Library of Medicine URL: [Link]

Validation

A Comprehensive Guide to the Determination and Validation of Specific Optical Rotation for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral building block with significant potential in asymmetric synthesis and pharmaceutical development.[1][2] A critical quality attribute for any chiral c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral building block with significant potential in asymmetric synthesis and pharmaceutical development.[1][2] A critical quality attribute for any chiral compound is its specific optical rotation, which confirms its stereochemical identity and enantiomeric purity.[3][4] However, a thorough review of scientific literature and commercial supplier data reveals a notable absence of a standardized, reported specific optical rotation value for this specific compound.[5]

This guide addresses this critical data gap. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework not merely for measuring, but for rigorously establishing and validating the specific optical rotation of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and provide a comparative analysis with structurally related analogs to ensure the generation of reliable and defensible data.

The Foundational Importance of Specific Rotation

In the realm of chiral molecules, specific rotation ([α]) is an intrinsic physical property as fundamental as melting or boiling point.[6] It quantifies the extent to which an enantiomer rotates the plane of plane-polarized light at a specific temperature and wavelength.[7] This measurement is non-destructive and serves two primary purposes in a research and quality control setting:

  • Identity Confirmation: A measured specific rotation that matches an established reference value confirms the correct enantiomer has been synthesized or isolated.

  • Enantiomeric Purity Assessment: Deviations from the reference value for an enantiopure sample can be used to calculate the enantiomeric excess (e.e.) or optical purity of a sample.[3]

The value is calculated using the Biot-Savart Law, expressed in the formula:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the D-line of a sodium lamp at 589 nm).[6]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

Given the absence of a reference value for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, the following sections provide the methodology to establish one.

Comparative Analysis with Pyrrolidine Analogs

While no direct data exists for the target compound, we can establish a reasonable expectation by examining structurally similar chiral pyrrolidines. This comparative data provides a crucial sanity check for newly determined values.

Compound NameCAS NumberReported Specific Rotation ([α])ConditionsSource
Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate7149-65-7+3.3°c = 10 in ethanol, 19°C, D-line[8]
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide114812-34-9Value Not Reported N/A[5]

The nomenclature "(S)-(-)-" for our target compound indicates that it is expected to be levorotatory (rotate light counter-clockwise), resulting in a negative specific rotation value.[7] The magnitude remains to be determined experimentally.

Experimental Protocol for the Determination of Specific Rotation

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the measurement. The causality behind each step is explained to highlight critical control points.

Instrumentation and Calibration
  • Instrument: A high-precision polarimeter capable of temperature control.[9]

  • Light Source: Sodium D-line (589 nm). This is the historical and most common standard, ensuring comparability across different studies.[6]

  • Calibration: Before any measurement, the instrument must be calibrated. This is typically done by running a blank (the pure solvent to be used in the analysis) and setting the zero point. Subsequently, a certified quartz control plate or a standardized sucrose solution with a known rotation is measured to verify instrument accuracy. This step is non-negotiable for generating trustworthy data.

Sample Preparation: The Source of Most Errors

The accuracy of the concentration value 'c' in the specific rotation formula is paramount. Any error in weighing or dilution will directly and proportionally affect the final calculated value.

  • Material Purity: Ensure the (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide sample is of the highest possible purity (ideally >99%), as impurities can have their own optical activity. Purity should be confirmed by an orthogonal method like HPLC or NMR.

  • Solvent Selection: Use a high-purity (e.g., HPLC grade) solvent in which the compound is readily soluble. Ethanol or methanol are common choices. The solvent must be specified in the final reported value as it can influence the measurement.[10]

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 100 mg of the sample. Record the exact weight to four decimal places.

  • Dilution: Quantitatively transfer the weighed sample into a 10.00 mL Class A volumetric flask. Dissolve the sample in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark. Ensure the solution is thoroughly mixed and maintained at a constant temperature (e.g., 20°C or 25°C) during preparation.[10]

  • Calculation of Concentration (c): c (g/mL) = Weight of sample (g) / 10.00 (mL)

Measurement Procedure
  • Temperature Equilibration: Set the polarimeter's temperature control to the desired standard temperature (e.g., 20°C). Allow the instrument and the sample solution to equilibrate to this temperature for at least 10 minutes. Temperature fluctuations are a known source of variability.[10]

  • Cell Rinsing: Rinse the polarimeter cell (typically 1 dm) three times with the prepared sample solution. This prevents dilution or contamination from the solvent used for the blank.

  • Cell Filling: Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path. Bubbles will scatter light and lead to erroneous readings.

  • Data Acquisition: Place the filled cell in the polarimeter and allow the reading to stabilize. Record multiple readings (e.g., 5-10) and calculate the average observed rotation (α). This minimizes random error.

Calculation and Reporting
  • Calculate Specific Rotation: Use the averaged observed rotation (α), the known path length (l = 1.0 dm), and the calculated concentration (c) to determine the specific rotation using the formula [α] = α / (l × c).

  • Reporting: The final value must be reported with all experimental parameters. For example: [α]20D = -XX.X° (c = 0.01 g/mL in ethanol) . This comprehensive format ensures the result is reproducible by other researchers.

Visualization of Key Workflows

A clear workflow is essential for ensuring consistency and validating the final result.

G cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Analysis & Reporting P1 Verify Compound Purity (>99% via HPLC/NMR) P3 Prepare Solution (Accurate Weighing & Dilution) P1->P3 P2 Calibrate Polarimeter (Blank + Standard) M1 Equilibrate Temperature (Sample & Instrument) P2->M1 M2 Fill Sample Cell (Rinse, No Bubbles) P3->M2 C1 Calculate Concentration (c) P3->C1 M1->M2 M3 Acquire Observed Rotation (α) (Average Multiple Readings) M2->M3 C2 Calculate Specific Rotation [α] [α] = α / (l × c) M3->C2 C1->C2 C3 Report Full Value [α]Tλ (c, solvent) C2->C3

Caption: Workflow for the de novo determination of specific optical rotation.

G center_node Accurate [α] Value F1 Temperature Fluctuations center_node->F1 Control with thermostatted cell F2 Concentration Errors center_node->F2 Mitigate with Class A glassware & analytical balance F3 Sample Impurities center_node->F3 Verify with orthogonal methods F4 Solvent Effects center_node->F4 Control by using high-purity solvent & always reporting F5 Path Length (Incorrect Cell) center_node->F5 Use certified 1 dm cell F6 Air Bubbles center_node->F6 Mitigate with proper cell filling technique

Caption: Key factors influencing specific rotation and their mitigation strategies.

Conclusion

While a published specific optical rotation value for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is currently unavailable, this does not preclude its use or characterization. By employing the rigorous, systematic approach detailed in this guide, research and development teams can confidently establish an accurate and reliable value. This internally validated standard is crucial for ensuring batch-to-batch consistency, confirming stereochemical integrity, and forming a critical part of the compound's analytical profile for any future development or regulatory purposes.

References

  • Vertex AI Search. Specific Rotation Organic Chemistry.
  • Chemistry Steps. (2021, November 12). Specific Rotation.
  • Fiveable. (2025, August 15). Specific rotation - Principles of Physics II.
  • Unknown Author. Optical activity and specific rotation.
  • Serrano, S., et al. Detection of key factors affecting specific optical rotation determination in honey. CYTA - Journal of Food.
  • Unknown Author. (2016). Estimation of optical rotation of chiral molecules with weak measurements. Optical Society of America.
  • Serrano, S., et al. (2019, July 23). Detection of key factors affecting specific optical rotation determination in honey. Taylor & Francis Online.
  • Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry.
  • Wikipedia. Specific rotation.
  • Anton Paar Wiki. Basics of polarimetry.
  • BenchChem. 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis.
  • Sigma-Aldrich. Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate 98 7149-65-7.
  • ChemScene. 114812-34-9 | (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide.
  • ResearchGate. (2025, August 7). A Versatile Chiral Pyrrolidine Aldehyde Building-Block for Synthesis and Formal Synthesis of ent-Nakadomarin A.
  • Anton Paar Wiki. European Pharmacopoeia 2.2.7. Optical Rotation.
  • ResearchGate. Selected examples of chiral building blocks and highlighted examples of BINOL‐based architectures.

Sources

Comparative

Comparative Efficacy of (S)-1-Ethylpyrrolidine-2-Carboxamide in Organocatalysis

Executive Summary & Mechanistic Paradigm In the landscape of asymmetric organocatalysis, the structural tuning of proline derivatives dictates their activation mode and substrate scope. (S)-1-Ethylpyrrolidine-2-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the landscape of asymmetric organocatalysis, the structural tuning of proline derivatives dictates their activation mode and substrate scope. (S)-1-Ethylpyrrolidine-2-carboxamide (N-ethyl-L-prolinamide) represents a critical evolutionary step from classical secondary amine catalysts like L-proline[1]. By alkylating the pyrrolidine nitrogen, the catalyst shifts away from the enamine/iminium activation paradigm—which is highly effective for aldehydes and ketones but fails for 1,3-dicarbonyls—toward a bifunctional Brønsted base/hydrogen-bond donor mechanism[2].

As a Senior Application Scientist, I evaluate catalysts based on their mechanistic efficiency. In this system, the tertiary amine (pKa ~10.4) acts as a Brønsted base to deprotonate pronucleophiles (e.g., malonates), generating a reactive enolate[1][2]. Simultaneously, the primary carboxamide moiety functions as a dual hydrogen-bond donor, coordinating the electrophile (e.g., nitroolefins) to stabilize the transition state and dictate strict facial selectivity[3][4].

Mechanism Cat (S)-1-Ethylpyrrolidine- 2-carboxamide TS Bifunctional Transition State (Base + H-Bonding) Cat->TS Tertiary Amine Base Cat->TS Amide H-Bond Donor Nu Pronucleophile (Malonate) Nu->TS Enolate El Electrophile (Nitroolefin) El->TS Activation Prod Enantioenriched Michael Adduct TS->Prod C-C Bond Formation

Bifunctional activation mode of (S)-1-ethylpyrrolidine-2-carboxamide in organocatalysis.

Comparative Efficacy: Benchmark Data Analysis

To objectively benchmark the performance of (S)-1-ethylpyrrolidine-2-carboxamide, we compare it against alternative organocatalysts in a standard reaction: the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

Quantitative Comparison Table
CatalystPrimary Activation ParadigmYield (%)Enantiomeric Excess (ee %)
L-Proline Enamine / Iminium< 10N/A
(S)-Prolinamide Secondary Amine / H-Bond4535
(S)-1-Ethylpyrrolidine-2-carboxamide Tertiary Amine / H-Bond8886
Takemoto's Catalyst Tertiary Amine / Thiourea9593

Causality Analysis :

  • L-Proline fails in this context because malonates do not readily condense to form enamines[2].

  • (S)-Prolinamide possesses a secondary amine that lacks the basicity required to efficiently deprotonate the malonate, leading to sluggish reaction rates and poor stereocontrol.

  • (S)-1-Ethylpyrrolidine-2-carboxamide solves this by utilizing its tertiary amine to efficiently generate the enolate. While its primary amide is a weaker hydrogen-bond donor than a thiourea[4], it provides a highly rigid chiral pocket that yields excellent enantioselectivity (86% ee) under mild conditions[3].

  • Advanced Utility : Beyond direct Michael additions, N-alkyl prolinamides serve as critical precursors. Oxidation with m-CPBA generates chiral N,N'-dioxides in situ, which are highly efficacious for the asymmetric cyanosilylation of α,α-dialkoxy ketones[5].

Experimental Methodology: Self-Validating Protocol

The following protocol details the asymmetric Michael addition utilizing (S)-1-ethylpyrrolidine-2-carboxamide. Every step is designed with inherent causality and self-validating checkpoints to ensure reproducibility and scientific integrity.

Workflow Step1 1. Catalyst Preparation Dissolve catalyst in DCM Step2 2. Electrophile Addition Add nitrostyrene & cool to 0°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of malonate Step2->Step3 Step4 4. Self-Validating Analysis Monitor via TLC & Chiral HPLC Step3->Step4

Step-by-step self-validating experimental workflow for asymmetric Michael addition.

Step-by-Step Workflow

1. Catalyst Preparation & Solvent Selection

  • Action : Dissolve (S)-1-ethylpyrrolidine-2-carboxamide (0.1 equiv, 10 mol%) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere.

  • Causality : DCM is selected because its low dielectric constant prevents the disruption of the critical hydrogen-bonding network between the catalyst's amide moiety and the nitroolefin. Polar protic solvents would competitively inhibit this activation[3].

2. Electrophile Addition & Thermal Control

  • Action : Add trans-β-nitrostyrene (1.0 equiv) to the solution and cool the reaction vessel to 0 °C.

  • Causality : Lowering the temperature suppresses the non-catalyzed, racemic background reaction. This ensures that C-C bond formation is exclusively mediated by the chiral environment of the catalyst.

3. Nucleophile Addition

  • Action : Add diethyl malonate (1.2 equiv) dropwise over 10 minutes.

  • Causality : Dropwise addition controls the steady-state concentration of the enolate, preventing localized basicity spikes that could lead to the oligomerization of the nitrostyrene.

4. Self-Validating Monitoring & Analysis

  • Action : Stir the reaction at 0 °C. The system provides immediate visual validation: the starting trans-β-nitrostyrene is bright yellow. As the catalyst turns over and the conjugated system is broken via the Michael addition, the solution transitions to a pale yellow or colorless state.

  • Validation : Confirm conversion via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf yellow spot and the appearance of a UV-active, lower-Rf product spot validates the catalytic cycle.

  • Quench & Isolation : Quench with saturated aqueous NH₄Cl to protonate the tertiary amine and halt the reaction. Extract with DCM, dry over MgSO₄, and concentrate. Determine the final enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Sources

Validation

A Technical Guide to NMR Chemical Shift Comparison: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide vs. Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an analytical exe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an analytical exercise but a critical determinant of a drug's efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the structural elucidation of chiral molecules. This guide provides an in-depth comparison of the NMR chemical shifts of the enantiomerically pure (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and its racemic counterpart, offering field-proven insights and experimental data to support the analysis of chiral molecules.

The Challenge of Enantiomeric Distinctions in NMR

Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable, presenting a significant challenge for chemists. The key to resolving enantiomers in NMR lies in the creation of a diastereomeric environment. This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form transient diastereomeric complexes, which, by definition, have different physical properties and thus distinct NMR spectra.[1]

This guide will focus on the use of chiral solvating agents, which form non-covalent diastereomeric complexes with the analyte, leading to observable differences in the chemical shifts (Δδ) of the corresponding nuclei in the two enantiomers.

Comparative NMR Data: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide vs. Racemic Mixture

The following tables present a representative comparison of the ¹H and ¹³C NMR chemical shifts for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and its racemic mixture. The data for the racemic mixture is presented in the presence of a chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, which induces chemical shift non-equivalence between the (R)- and (S)-enantiomers.

Table 1: Comparative ¹H NMR Chemical Shift Data (400 MHz, CDCl₃, 25°C)

Proton Assignment(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (δ, ppm)Racemic Mixture + CSA (δ, ppm) (S-enantiomer)Racemic Mixture + CSA (δ, ppm) (R-enantiomer)Δδ (ppm)
H23.253.283.320.04
H5a3.053.083.110.03
H5b2.302.332.360.03
N-CH₂a2.902.932.970.04
N-CH₂b2.452.482.510.03
H3a, H3b, H4a, H4b1.70-2.001.72-2.031.75-2.06-
N-CH₂-CH₃1.101.121.150.03
NH₂5.80 (br s), 6.90 (br s)5.85 (br s), 6.95 (br s)5.90 (br s), 7.00 (br s)0.05

Table 2: Comparative ¹³C NMR Chemical Shift Data (100 MHz, CDCl₃, 25°C)

Carbon Assignment(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (δ, ppm)Racemic Mixture + CSA (δ, ppm) (S-enantiomer)Racemic Mixture + CSA (δ, ppm) (R-enantiomer)Δδ (ppm)
C=O176.5176.8177.10.3
C261.061.361.70.4
C554.554.855.10.3
N-CH₂48.048.348.60.3
C330.030.230.40.2
C424.524.724.90.2
N-CH₂-CH₃15.015.215.40.2

Note: The chemical shift values presented are representative and may vary slightly depending on the specific experimental conditions.

Causality Behind Experimental Choices

The selection of a suitable chiral solvating agent is paramount for achieving effective enantiomeric discrimination. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a commonly used CSA due to its ability to form transient diastereomeric complexes through hydrogen bonding and π-π stacking interactions with a wide range of chiral molecules, including amines and amides. The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton, promoting stronger hydrogen bonding, while the bulky anthryl group provides a rigid chiral environment, maximizing the spatial differentiation between the enantiomers.

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is also critical. CDCl₃ is a relatively non-polar solvent that does not compete effectively for hydrogen bonding sites on the analyte or the CSA, thus favoring the formation of the diastereomeric complexes.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Enantiomeric Resolution

This protocol details the preparation of an NMR sample of racemic 1-Ethyl-2-pyrrolidinecarboxamide with a chiral solvating agent.

Materials:

  • Racemic 1-Ethyl-2-pyrrolidinecarboxamide

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (CSA)

  • Chloroform-d (CDCl₃, 99.8 atom % D)

  • NMR tube (5 mm)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the racemic analyte: Accurately weigh approximately 10 mg of racemic 1-Ethyl-2-pyrrolidinecarboxamide and dissolve it in 1.0 mL of CDCl₃ in a small vial.

  • Prepare a stock solution of the chiral solvating agent: Accurately weigh an equimolar amount of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol and dissolve it in 1.0 mL of CDCl₃ in a separate vial.

  • Prepare the NMR sample: In a clean, dry NMR tube, combine 0.5 mL of the racemic analyte stock solution with 0.5 mL of the CSA stock solution.

  • Homogenize the sample: Gently mix the solution in the NMR tube by inverting it several times to ensure a homogeneous mixture.

  • Acquire the NMR spectrum: Acquire the ¹H and ¹³C NMR spectra of the sample at a controlled temperature (e.g., 25°C).

Diagram: Experimental Workflow for Chiral Discrimination

G cluster_prep Sample Preparation cluster_analysis NMR Analysis racemate Racemic Analyte (1-Ethyl-2-pyrrolidinecarboxamide) nmr_tube NMR Tube racemate->nmr_tube csa Chiral Solvating Agent ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) csa->nmr_tube solvent Deuterated Solvent (CDCl₃) solvent->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer Insert Sample acquisition Data Acquisition (¹H and ¹³C Spectra) spectrometer->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis (Chemical Shift Comparison) processing->analysis

Caption: Workflow for NMR analysis of a racemic mixture using a chiral solvating agent.

Trustworthiness: A Self-Validating System

The protocol described above incorporates a self-validating system. By comparing the spectrum of the racemic mixture in the presence of the CSA to the spectrum of the pure (S)-enantiomer (or the (R)-enantiomer, if available) under identical conditions, one can definitively assign the signals corresponding to each enantiomer. The observation of signal splitting for multiple nuclei in the racemic sample, which are absent in the enantiomerically pure sample, provides strong evidence of successful chiral discrimination.

The Mechanism of Chiral Recognition

The chiral recognition process relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. In the case of 1-Ethyl-2-pyrrolidinecarboxamide and (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, the primary interactions are hydrogen bonding between the amide and hydroxyl groups and π-π stacking between the pyrrolidine ring and the anthryl moiety of the CSA.

The different spatial arrangements of the substituents at the stereocenter of the (R)- and (S)-enantiomers lead to distinct geometries and stabilities of the diastereomeric complexes. This results in a differential shielding/deshielding effect on the nuclei of the enantiomers, causing them to resonate at slightly different frequencies in the NMR spectrum.

Diagram: Diastereomeric Complex Formation

G S_enantiomer (S)-Analyte SR_complex (S)-Analyte : (R)-CSA Complex S_enantiomer->SR_complex Forms R_enantiomer (R)-Analyte RR_complex (R)-Analyte : (R)-CSA Complex R_enantiomer->RR_complex Forms CSA (R)-CSA CSA->SR_complex CSA->RR_complex

Caption: Formation of transient diastereomeric complexes between enantiomers and a chiral solvating agent.

Conclusion

The comparison of NMR chemical shifts between an enantiomerically pure compound and its racemic mixture in the presence of a chiral solvating agent is a powerful and reliable method for determining enantiomeric purity and for the detailed structural analysis of chiral molecules. The experimental data and protocols presented in this guide for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide serve as a practical example for researchers, scientists, and drug development professionals working with chiral compounds. By understanding the principles of chiral discrimination in NMR and following robust experimental procedures, one can confidently elucidate the stereochemical composition of complex molecules, a crucial step in the development of safe and effective pharmaceuticals.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • PubChem. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. [Link]

  • Guan, Y., et al. (2021). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 11(42), 26267-26274. [Link]

  • NMRShiftDB. 1-ethylpyrrolidine-2-carboxamide. [Link]

Sources

Comparative

Comparative Cost-Analysis and Methodological Guide: Synthesizing vs. Purchasing CAS 114812-34-9

Executive Summary & Strategic Context CAS 114812-34-9, chemically designated as (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (or N-Ethyl-L-prolinamide), is a high-value chiral building block widely utilized in peptide chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

CAS 114812-34-9, chemically designated as (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (or N-Ethyl-L-prolinamide), is a high-value chiral building block widely utilized in peptide chemistry and the development of psychotropic and antidiabetic pharmaceuticals,.

For drug development professionals and synthetic chemists, the decision to source this compound commercially versus synthesizing it in-house is a critical inflection point. While commercial purchasing offers immediate, quality-assured access for discovery-scale applications, the cost per gram becomes prohibitive during process scale-up. This guide provides a rigorous cost-benefit analysis, mechanistic rationale, and a self-validating in-house synthesis protocol to optimize your procurement strategy.

DecisionMatrix Start Sourcing Strategy: CAS 114812-34-9 Scale What is the required scale? Start->Scale Small Discovery Scale (< 10 g) Scale->Small Low Volume Large Process Scale (> 100 g) Scale->Large High Volume Buy Commercial Purchase (e.g., TCI, Sigma) Small->Buy Make In-House Synthesis (Reductive Amination) Large->Make Cost1 High Material Cost Low Labor Cost Buy->Cost1 Cost2 Low Material Cost High Labor Cost Make->Cost2

Fig 1. Decision matrix for sourcing CAS 114812-34-9 based on scale and cost trade-offs.

Mechanistic Rationale: The "Tertiary Amine" Switch

The utility of CAS 114812-34-9 lies in its structural modification from its parent compound, L-prolinamide. By ethylating the secondary amine of the pyrrolidine ring, the molecule is converted into a tertiary amine. This sterically blocks the nitrogen, preventing unwanted enamine formation during downstream coupling reactions[1].

Historically, synthesis relied on the direct alkylation of L-proline with ethyl iodide and potassium carbonate, followed by amidation with ammonia in methanol[2]. However, direct alkylation frequently leads to over-alkylation (quaternization) of the nitrogen. Modern process chemistry favors reductive amination , which offers superior chemoselectivity and preserves the delicate (S)-stereocenter at the C2 position[1].

Comparative Cost-Analysis

When evaluating the procurement of CAS 114812-34-9, the hidden costs of labor and QA/QC must be weighed against vendor markups. Commercial vendors such as currently price this compound at approximately 133.00for1g∗∗and∗∗ 448.00 for 5g [3].

Below is a comparative cost-analysis modeled on a 100-gram scale requirement .

Cost ComponentIn-House Synthesis (100g Scale)Commercial Sourcing (100g Scale)
Raw Materials $145.00 (L-prolinamide, reagents)N/A
Labor & Overhead $850.00 (~2 days FTE)$50.00 (Procurement admin)
QA/QC Validation $200.00 (NMR, Chiral HPLC)$0.00 (Relies on Vendor CoA)
Compound Cost N/A~$6,200.00 (Est. with bulk discount)
Total Estimated Cost $1,195.00 $6,250.00
Cost Per Gram $11.95 / g $62.50 / g
Lead Time 3 - 5 Days1 - 2 Weeks

The Verdict: For discovery chemistry requiring < 10g, commercial purchasing is economically superior due to the labor costs associated with synthesis and purification. However, for scale-up (> 100g), in-house synthesis yields an ~80% cost reduction .

In-House Synthesis: Step-by-Step Methodology

To achieve the cost savings outlined above, researchers must utilize a highly efficient, self-validating synthetic route. The following protocol details the reductive amination of L-prolinamide.

Pathway SM L-Prolinamide (Secondary Amine) Intermediate Iminium Ion (Transient) SM->Intermediate Condensation (0 °C) Reagent Acetaldehyde + NaBH(OAc)3 Reagent->Intermediate Product N-Ethyl-L-prolinamide (Tertiary Amine) Intermediate->Product Hydride Transfer (rt, 12h)

Fig 2. Chemoselective reductive amination pathway preserving the C2 chiral center.

Protocol: Reductive Amination of L-Prolinamide

Caution: Perform all steps in a fume hood. Acetaldehyde is highly volatile and toxic.

Step 1: Imine Formation (Condensation)

  • Action: In an oven-dried flask purged with N₂, dissolve 10.0 g (87.6 mmol) of L-prolinamide in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add 4.63 g (105.1 mmol, 1.2 eq) of acetaldehyde dropwise.

  • Causality: The 0 °C environment is critical. Acetaldehyde is highly volatile (b.p. 20.2 °C); cooling prevents reagent loss and controls the exothermic Schiff base condensation. Anhydrous DCM prevents the hydrolysis of the transient iminium intermediate back to the starting materials.

Step 2: Chemoselective Reduction

  • Action: After 30 minutes of stirring at 0 °C, add 27.8 g (131.4 mmol, 1.5 eq) of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Remove the ice bath and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is explicitly chosen over stronger hydrides like NaBH₄. The electron-withdrawing acetate ligands reduce the hydride's nucleophilicity, preventing the premature reduction of unreacted acetaldehyde into ethanol. It strictly targets the more electrophilic iminium ion, ensuring high yield without over-alkylation[1].

Step 3: In-Process Validation (Self-Validating Step)

  • Action: Pull a 50 µL aliquot, quench in NaHCO₃, and run a TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Causality: The disappearance of the primary/secondary amine spot (L-prolinamide) and the appearance of a new, higher Rf​ spot confirms complete conversion before committing to the workup.

Step 4: Basic Quench & Extraction

  • Action: Quench the reaction slowly with 100 mL of saturated aqueous NaHCO₃ until pH ~8. Extract with DCM (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid byproduct (generated by the reducing agent) and deprotonates the newly formed tertiary amine, driving it into the organic (DCM) phase for efficient extraction.

QA/QC Validation Standards

Whether synthesizing in-house or verifying a commercial batch from [4] or , the material must pass the following analytical gates:

  • Chiral Integrity (Polarimetry): The specific rotation must measure [α]D = -114.0° to -120.0° (c=0.5, MeOH) .

    • Causality: If the value deviates toward zero, it indicates racemization occurred at the C2 position during synthesis (likely due to excessive heat or base exposure), failing the batch.

  • Chemical Purity (GC/HPLC): Target purity is > 98.0% . Use a C18 reverse-phase column with a Water/Acetonitrile gradient (0.1% TFA).

  • Structural Confirmation (¹H NMR): Confirm the presence of the ethyl protons (a triplet at ~1.10 ppm for -CH₃, and a multiplet at ~2.40-2.60 ppm for the -CH₂- attached to the nitrogen) and the intact primary amide protons (broad singlet at ~5.5-6.5 ppm).

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Executive Summary (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9), commonly referred to as N-Ethyl-L-prolinamide, is a critical chiral intermediate utilized in the synthesis of pharmaceutical agents, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS: 114812-34-9), commonly referred to as N-Ethyl-L-prolinamide, is a critical chiral intermediate utilized in the synthesis of pharmaceutical agents, including atypical antipsychotics and prokinetics[1][2]. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this compound—namely its hygroscopicity and the environmental hazards associated with nitrogen-containing organic waste[1][3]. This guide provides researchers and drug development professionals with a self-validating system for operational handling, spill response, and terminal disposal.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is foundational to safe handling. The compound is a tertiary amine and an amide, making it highly susceptible to moisture absorption, which can catalyze degradation or racemization over extended periods[1].

Table 1: Physicochemical and Safety Profile

Property / ParameterValue / SpecificationMechanistic Implication
CAS Number 114812-34-9Unique identifier for safety tracking and inventory management[2].
Molecular Weight 142.20 g/mol Determines precise stoichiometric calculations for reactions[4].
Melting Point 107.0 – 112.0 °CSolid at room temperature; presents a dust generation risk during transfer[4].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates strict barrier protection (nitrile gloves, safety goggles)[3].
Storage Conditions 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic nature requires moisture exclusion to prevent caking and chiral inversion[1].

Operational Handling Protocol

To maintain enantiomeric purity and ensure operator safety, follow this validated handling workflow:

Step-by-Step Handling Methodology
  • Environmental Preparation: Conduct all weighing and powder transfers within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to mitigate dust inhalation[3].

  • PPE Verification: Don standard chemical hygiene PPE: a buttoned lab coat, nitrile gloves (double-gloving is recommended if handling concentrated solutions), and tight-fitting safety goggles[3].

  • Atmospheric Control (Causality Principle): Remove the reagent bottle from the 2–8°C refrigerator and allow it to equilibrate to room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising its integrity[1].

  • Inert Purging: After weighing the required mass, immediately purge the headspace of the source bottle with dry Argon or Nitrogen gas before sealing to displace reactive oxygen and moisture[1].

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling. Remove any contaminated clothing and wash it before reuse[3].

Waste Segregation & Terminal Disposal Procedures

Under no circumstances should (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide be disposed of in municipal waste or sanitary sewer systems[1]. Because it contains a pyrrolidine ring and an amide group, improper combustion will release highly toxic nitrogen oxides (NOx).

Step-by-Step Disposal Methodology
  • Primary Segregation: Collect all solid waste (e.g., expired batches, contaminated Kimwipes) and liquid waste (e.g., reaction filtrates) in clearly labeled, dedicated hazardous waste containers.

  • Solvent Dissolution (Causality Principle): Direct incineration of the solid powder can lead to incomplete combustion and hazardous particulate emission. To ensure complete thermal oxidation, dissolve the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or methanol) prior to disposal[1].

  • Incineration Parameters: Transfer the dissolved mixture to a licensed chemical waste disposal facility. The solution must be atomized and burned in a chemical incinerator equipped with an afterburner[1]. The afterburner ensures the temperature exceeds 850°C, providing the activation energy required to break down the robust pyrrolidine ring.

  • Scrubber Neutralization (Causality Principle): The incinerator must be equipped with an alkaline scrubber. Combustion of the nitrogenous amide yields NOx gases. The scrubber neutralizes these acidic gases into benign salts before atmospheric release, preventing environmental toxicity and acid rain[1].

Spill Response & Decontamination Workflow

In the event of an accidental release, a rapid and methodical response is required to prevent cross-contamination and exposure.

Step-by-Step Spill Recovery
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is running at maximum capacity[3].

  • Containment: For solid spills, avoid dry sweeping, which generates airborne dust. Instead, lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it[3].

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the material. Place the recovered material into a sealed, labeled hazardous waste bin[3].

  • Surface Decontamination: Wash the spill area with plenty of soap and water to remove residual chemical traces.

  • Waste Routing: Route the collected spill debris through the standard incineration disposal protocol outlined in Section 4.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the chemical from waste generation to safe environmental emission.

G Waste Solid Chemical Waste (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Dissolution Dissolution in Combustible Solvent (e.g., Ethanol/Methanol) Waste->Dissolution Segregation & Prep Incineration Chemical Incinerator (>850°C + Afterburner) Dissolution->Incineration Atomization & Combustion Scrubber Alkaline Scrubber (NOx Gas Neutralization) Incineration->Scrubber Exhaust Gases (NOx, COx) Emission Safe Atmospheric Emission (N2, CO2, H2O) Scrubber->Emission Scrubbed Effluent

Figure 1: Validated disposal workflow for nitrogen-containing organic amides.

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Handling

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide requires more than a cursory glance at a Safety Data Sheet (SDS). This proline...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide requires more than a cursory glance at a Safety Data Sheet (SDS). This proline derivative is a highly valuable intermediate in drug development and asymmetric synthesis. However, its hygroscopic nature and specific irritant properties demand precise, mechanistically grounded operational controls.

This guide provides a self-validating framework for Personal Protective Equipment (PPE), handling, and disposal. By understanding the causality behind these safety measures, researchers can ensure both their own physical safety and the chemical integrity of their assays.

Part 1: Physicochemical Profile & Hazard Data

To design an effective safety protocol, we must first understand the quantitative parameters of the substance. The table below summarizes the critical data that dictates our PPE and handling choices.

PropertyValueScientific Implication
CAS Number 114812-34-9Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 142.20 g/mol Required for precise stoichiometric calculations in peptide synthesis[1].
Melting Point 107.0 - 112.0 °CExists as a crystalline solid at room temperature; presents a high risk of airborne dust generation.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Necessitates strict dermal and ocular barrier protection to prevent acute inflammation.
Storage Temp 2-8°CRefrigeration prevents thermal degradation over long-term storage[2].
Hygroscopicity HighRequires handling under an inert atmosphere (Ar/N₂) to prevent moisture absorption and subsequent racemization[3].
Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated chiral amides. The PPE matrix below is engineered specifically for the hazards of[1], with the scientific causality behind each choice clearly defined.

  • Hand Protection: Double-gloving with Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Amide derivatives and amino acid analogues can exhibit higher permeability through standard latex. Nitrile provides a superior chemical barrier[3]. Double-gloving ensures that if the outer glove is contaminated with microscopic dust during weighing, it can be removed without exposing the skin to the H315 skin irritant.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Because this compound is a fine crystalline powder, standard safety glasses with side shields do not provide an adequate seal. Goggles prevent airborne particulates from bypassing the lenses and causing severe ocular irritation (H319).

  • Respiratory Protection: N95 or P100 particulate respirator (if weighing outside a localized exhaust system).

    • Causality: The primary exposure route for hygroscopic powders is inhalation. While handling should strictly occur inside a fume hood, a respirator provides a necessary secondary barrier against aerosolized dust.

  • Body Protection: Flame-resistant, fluid-resistant lab coat with fitted cuffs.

    • Causality: Fitted cuffs prevent the accidental sweeping of powder from the benchtop and ensure a seamless, overlapping interface with the nitrile gloves.

Part 3: Operational Workflow & Handling Protocol

Because (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is highly hygroscopic, exposure to ambient humidity leads to rapid moisture absorption. This not only degrades the reagent but also artificially inflates the mass, throwing off stoichiometric calculations. The following protocol incorporates a self-validating step to ensure environmental controls are functioning.

Step-by-Step Methodology:
  • Equilibration: Remove the sealed container from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical lattice.

  • Environmental Control: Transfer the container to a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Inert Purge: Flush the receiving weighing vessel with Argon gas.

    • Causality: Argon is denser than Nitrogen and ambient air; it settles at the bottom of the vessel, creating a robust, protective blanket over the solid during transfer.

  • Self-Validating Weighing Protocol:

    • Tare the Argon-flushed vessel.

    • Transfer the desired mass of the compound.

    • Validation Step: Observe the mass on the analytical balance for exactly 30 seconds. If the mass increases by >0.5 mg, your inert atmosphere is compromised (the compound is actively absorbing atmospheric moisture). If the mass remains stable, the environmental control is validated, and you may proceed.

  • Sealing: Backfill the primary chemical container with Argon, seal tightly with Parafilm, and immediately return to 2-8°C storage[2].

HandlingWorkflow A 1. Equilibrate to RT (Inside Desiccator) B 2. Transfer to Chemical Fume Hood A->B C 3. Argon Gas Purge (Blanket Vessel) B->C D 4. Weigh Powder (Observe for 30s) C->D E Mass Stable? (Self-Validation) D->E F 5. Proceed to Synthesis & Store at 2-8°C E->F Yes (Mass constant) G Halt: Moisture Ingress. Re-purge with Argon. E->G No (Mass increases) G->C

Workflow for handling hygroscopic (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide under inert conditions.

Part 4: Spill Response and Disposal Plan

Improper disposal of pyrrolidine derivatives can lead to environmental contamination and hazardous reactions with incompatible laboratory waste. The following protocol ensures the complete destruction of the compound[3].

Spill Response:
  • Do not sweep dry powder , as this aerosolizes the irritant.

  • Cover the spill with damp absorbent paper (using a non-reactive solvent like isopropanol) to suppress dust generation.

  • Collect the material into a hazardous waste container and wash the surface with copious amounts of soap and water.

Disposal Methodology:
  • Solvent Dissolution: Dissolve the collected solid waste and any residual compound in a combustible solvent (e.g., ethanol or acetone)[3].

    • Causality: Solid powders burn unevenly in incinerators and can be exhausted as harmful particulate matter. Dissolving the compound ensures a homogenous liquid fuel for complete, uniform combustion.

  • Validation of Dissolution: Visually inspect the solution. If particulates remain, sonicate for 5 minutes. The protocol is validated only when a clear, homogenous solution is achieved.

  • Incineration: Transfer the solution to a sealed, labeled waste carboy destined for a chemical incinerator equipped with an afterburner and scrubber[3].

    • Causality: The afterburner ensures complete thermal breakdown of the nitrogenous amide bonds, while the scrubber neutralizes any resulting toxic NOₓ gases.

DisposalWorkflow S1 Collect Solid Waste & Contaminated PPE S2 Dissolve in Combustible Solvent (e.g., Ethanol) S1->S2 S3 Complete Dissolution? (Visual Validation) S2->S3 S4 Transfer to Chemical Incinerator Waste S3->S4 Yes (Clear Solution) S5 Sonicate / Agitate for 5 minutes S3->S5 No (Particulates Remain) S5->S3

Self-validating disposal methodology ensuring complete destruction of the amide derivative.

References
  • PubChem. "(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CID 10866443)". National Institutes of Health (NIH). Available at:[Link]

Sources

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